molecular formula C26H25ClN2O5 B584660 DM-4107 CAS No. 1346599-75-4

DM-4107

Cat. No.: B584660
CAS No.: 1346599-75-4
M. Wt: 480.9 g/mol
InChI Key: AJMZAIPORREFDJ-UHFFFAOYSA-N
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Description

Tolvaptan gamma-Hydroxybutanoic Acid, also identified in research as metabolite DM-4107, is a key compound for investigating the mechanisms of drug-induced liver injury (DILI) associated with tolvaptan therapy . Research has shown that this metabolite plays a significant role in activating adaptive immune responses. Studies utilizing T-cell cloning from drug-naive human donors have demonstrated that this compound can generate metabolite-specific T-cell clones . These T-cells exhibit a signature cytokine and cytolytic profile, including the release of IFN-γ, IL-13, granzyme B, and perforin, which identifies them as candidate effector cells in an immune-mediated attack on the liver . Furthermore, Tolvaptan- and tolvaptan-metabolite-responsive T-cell clones have been isolated from the peripheral circulation of patients who experienced liver injury during clinical trials, providing a direct link to the human etiology of the adverse event . Activation of these clones leads to a proliferative response and secretion of cytolytic molecules, offering a critical tool for researchers to delineate the pathways of drug-specific T-cell activation and the role of the adaptive immune system in DILI pathogenesis . This compound is supplied exclusively for basic research applications, such as elucidating the metabolic immunogenicity of pharmaceuticals and studying the cellular mechanisms of immune-mediated toxicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O5/c1-15-5-3-4-6-19(15)25(33)28-18-8-9-20(16(2)13-18)26(34)29-22-10-7-17(27)14-21(22)23(30)11-12-24(31)32/h3-10,13-14,23,30H,11-12H2,1-2H3,(H,28,33)(H,29,34)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMZAIPORREFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(CCC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346599-75-4
Record name DM-4107
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DM-4107
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD18G27VSS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to DM-4107: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-4107 has been identified as a significant metabolite of Tolvaptan, a selective vasopressin V2 receptor antagonist utilized in the management of autosomal dominant polycystic kidney disease (ADPKD). While initial commercial listings inaccurately categorized this compound as a plant growth regulator, extensive scientific literature confirms its origin as a product of human metabolism of Tolvaptan. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, with a focus on experimental data and methodologies relevant to researchers in drug development.

Chemical Properties and Structure

This compound, with the chemical formula C26H25ClN2O5, possesses a molecular weight of 480.95 g/mol .[1] Its systematic IUPAC name is 4-(5-chloro-2-(2-methyl-4-(2-methylbenzamido)benzamido)phenyl)-4-hydroxybutanoic acid. The structure of this compound is characterized by a central chloro-substituted phenyl ring linked to a hydroxybutanoic acid moiety and a complex amide side chain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C26H25ClN2O5[1]
Molecular Weight 480.95 g/mol [1]
IUPAC Name 4-(5-chloro-2-(2-methyl-4-(2-methylbenzamido)benzamido)phenyl)-4-hydroxybutanoic acid[1]
CAS Number 1346599-75-4[1]
Appearance Not specified in literature
Solubility Not explicitly detailed in literature

Experimental Protocols

Synthesis of this compound

A detailed protocol for the chemical synthesis of this compound has been described by Wan et al. in Chinese Chemical Letters.[2] The synthesis involves the reduction of its precursor, DM-4103 (4-(5-chloro-2-(2-methyl-4-(2-methylbenzamido)benzamido)phenyl)-4-oxobutanoic acid), using sodium borohydride.[2]

Experimental Workflow for the Synthesis of this compound

DM4103 DM-4103 in methanol Reaction Reduction Reaction DM4103->Reaction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Reaction Purification Purification Reaction->Purification Yield: Excellent DM4107 This compound Purification->DM4107

Caption: Synthesis of this compound via reduction of DM-4103.

Detailed Methodology:

  • DM-4103 is dissolved in methanol.

  • Sodium borohydride is added to the solution.

  • The reaction mixture is stirred until the reduction is complete.

  • The resulting this compound is purified from the reaction mixture.

  • The final product is confirmed by elemental analysis, IR, NMR, and MS data.[2]

Determination of Protein Binding

The extent of plasma protein binding is a critical parameter in drug development. While a specific protocol for this compound is not available, the general and widely accepted method of equilibrium dialysis is appropriate.

Experimental Workflow for Protein Binding Assay

Plasma Plasma spiked with this compound Dialysis Equilibrium Dialysis Plasma->Dialysis Buffer Buffer Buffer->Dialysis Analysis LC-MS/MS Analysis Dialysis->Analysis Incubate to equilibrium Result Calculate % Protein Binding Analysis->Result

Caption: General workflow for determining protein binding.

Detailed Methodology:

  • Prepare a solution of this compound in plasma from the species of interest (e.g., human, rat).

  • Place the plasma sample in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.

  • Incubate the apparatus at physiological temperature (37°C) with gentle shaking until equilibrium is reached.

  • At equilibrium, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Calculate the percentage of protein-bound drug using the measured concentrations.

In Vitro Transporter Inhibition Assay

The inhibitory effect of this compound on various hepatic transporters has been quantified. These assays are typically performed using transfected cell lines that overexpress a specific transporter.

Experimental Workflow for Transporter Inhibition Assay

Cells Transporter-expressing cells Incubation Incubation Cells->Incubation Substrate Probe Substrate Substrate->Incubation DM4107_inhibitor This compound (inhibitor) DM4107_inhibitor->Incubation Measurement Measure substrate uptake Incubation->Measurement IC50 Calculate IC50 Measurement->IC50

Caption: Workflow for in vitro transporter inhibition assay.

Detailed Methodology:

  • Culture cells engineered to overexpress a specific human liver transporter (e.g., HEK293-OATP1B1).

  • Plate the cells in a multi-well format.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Add a known substrate for the transporter (often radiolabeled) to initiate the uptake reaction.

  • After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of substrate taken up using an appropriate method (e.g., scintillation counting for radiolabeled substrates).

  • Plot the inhibition of substrate uptake against the concentration of this compound to determine the IC50 value.

Biological Activity and Significance

This compound is a major metabolite of Tolvaptan, formed primarily by the action of the CYP3A4 enzyme in the liver.[2] While Tolvaptan exerts its therapeutic effect by antagonizing the vasopressin V2 receptor, the direct pharmacological activity of this compound on this receptor or the downstream cAMP signaling pathway has not been extensively reported in the available literature.

The primary biological activity documented for this compound is its ability to inhibit several human liver transporters.

Table 2: In Vitro Inhibition of Human Liver Transporters by this compound

TransporterIC50 (µM)Reference
NTCP 95.6
BSEP 119
MRP3 61.2
MRP4 37.9

The inhibition of these transporters, which are involved in the disposition of bile acids and other endogenous and exogenous compounds, may have implications for drug-drug interactions and potential hepatotoxicity, although further investigation is required to establish the clinical relevance of these findings.

Signaling Pathway Context: Tolvaptan and the Vasopressin V2 Receptor

To understand the context in which this compound is formed, it is essential to consider the mechanism of action of its parent drug, Tolvaptan. In ADPKD, the vasopressin V2 receptor signaling pathway is implicated in cyst growth. Tolvaptan acts as an antagonist at this receptor, thereby inhibiting the production of cyclic AMP (cAMP) and slowing cyst progression.

Signaling Pathway of Vasopressin V2 Receptor and Tolvaptan Action

cluster_cell Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds and Activates G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cyst_Growth Cyst Growth cAMP->Cyst_Growth Promotes AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Promotes Tolvaptan Tolvaptan Tolvaptan->V2R Antagonizes

Caption: Vasopressin V2 receptor signaling and the antagonistic action of Tolvaptan.

Currently, there is no direct evidence to suggest that this compound interacts with this signaling pathway. Its primary known role is as a metabolite of Tolvaptan.

Conclusion

This compound is a key metabolite of Tolvaptan, characterized by its inhibitory effects on several hepatic transporters. This technical guide has provided a detailed overview of its chemical structure, a reproducible synthesis protocol, and standardized methodologies for assessing its biological properties. While its direct pharmacological activity on the primary target of its parent compound remains to be fully elucidated, the information presented here serves as a valuable resource for researchers in pharmacology and drug development investigating the metabolism and potential off-target effects of Tolvaptan and related compounds. Future research should focus on characterizing the potential for this compound to modulate cellular signaling pathways and its contribution to the overall safety and efficacy profile of Tolvaptan.

References

In-Depth Technical Guide: DM-4107 (CAS Number: 1346599-75-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-4107, with CAS number 1346599-75-4, is a significant hydroxybutyric acid metabolite of the selective vasopressin V2-receptor antagonist, Tolvaptan.[1] As a key molecular entity in the study of Tolvaptan's metabolism, pharmacokinetics, and safety profile, a thorough understanding of this compound is crucial for drug development and clinical pharmacology. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, metabolic pathway, pharmacokinetic profile, and its role in toxicological assessments, particularly in the context of drug-induced liver injury (DILI).

Physicochemical Properties and Identification

This compound is chemically identified as 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid.[1][2] It is also commonly referred to as Tolvaptan Impurity 2 or Tolvaptan gamma-hydroxybutanoic acid impurity.[2][3][4][5][6][7]

PropertyValueReference
CAS Number 1346599-75-4[1]
Molecular Formula C26H25ClN2O5[3][4][5][8]
Molecular Weight 480.95 g/mol [3][4][8]
IUPAC Name 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid[1][2]
Synonyms Tolvaptan metabolite this compound, Tolvaptan Impurity 2, Tolvaptan gamma-hydroxybutanoic acid impurity[1][3][4]
Protein Binding 98.5%[6]

Metabolism and Pharmacokinetics

Metabolic Pathway

Tolvaptan undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][6][9][10] This process leads to the formation of at least fourteen metabolites, with this compound and an oxobutyric acid metabolite (DM-4103) being two of the most significant.[5][6] The formation of this compound proceeds through an intermediate metabolite, DM-4104.[6]

Tolvaptan_Metabolism Tolvaptan Tolvaptan DM4103 DM-4103 (Oxobutyric Acid Metabolite) Tolvaptan->DM4103 CYP3A4 mediated CYP3A4_1 CYP3A4 Tolvaptan->CYP3A4_1 DM4104 DM-4104 (Intermediate) CYP3A4_2 CYP3A4 DM4104->CYP3A4_2 DM4107 This compound (Hydroxybutyric Acid Metabolite) CYP3A4_1->DM4104 CYP3A4_2->DM4107

Metabolic pathway of Tolvaptan to its major metabolites, this compound and DM-4103.
Pharmacokinetic Profile

Following oral administration of Tolvaptan, this compound is readily detected in plasma. While the parent drug, Tolvaptan, constitutes a minor fraction of the total plasma radioactivity (1.71%), and the DM-4103 metabolite is the most abundant circulating moiety (52.5%), this compound still represents a notable portion at 2.84%.[6]

Studies in specific patient populations have provided further insights into the pharmacokinetics of this compound.

ParameterPopulationValueReference
Plasma Radioactivity Healthy Subjects (post-radiolabeled Tolvaptan)2.84% of total[6]
Steady State Patients with Child-Pugh B CirrhosisReached after 7 days of consecutive Tolvaptan dosing[9]
Accumulation Patients with Child-Pugh B CirrhosisNo accumulation observed[9]
Trough Concentration (Ctrough) Patients with Child-Pugh B Cirrhosis19.1–22.4 ng/mL[9]
AUC Accumulation Ratio (Rac) Patients with Child-Pugh B Cirrhosis1.8[9]
Median Plasma Concentration Heart Failure Patients38.0 ng/mL[2]
Excretion

This compound is eliminated from the body through both renal and fecal routes.[6]

Excretion RouteTimeframePercentage of Excreted DoseReference
Urine 0-12 hours post-dose3.5%[6]
Feces Over 72 hours~9%[6]

Toxicology and Clinical Relevance: The Role of this compound in Drug-Induced Liver Injury (DILI)

The potential for Tolvaptan to cause idiosyncratic drug-induced liver injury has been a focus of clinical investigation. Research has explored the role of its major metabolites, including this compound, in the underlying mechanisms of this toxicity.

Hepatocellular Disposition and Transporter Interactions

In vitro studies using sandwich-cultured human hepatocytes (SCHH) have shown that the accumulation of this compound is significantly reduced by inhibitors of both CYP3A4 and canalicular transport proteins such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2).[8] This suggests that the disposition of this compound in the liver is dependent on these transporters.[8]

Mitochondrial Function and Oxidative Stress

In contrast to Tolvaptan and its other major metabolite, DM-4103, studies have indicated that this compound does not significantly affect mitochondrial function or induce the production of reactive oxygen species (ROS) in HepG2 cells.[11][12][13] This suggests that this compound is less likely to contribute to DILI through direct mitochondrial toxicity or oxidative stress.[11][13]

Immune-Mediated Response

A key area of investigation has been the potential for an immune-mediated response to Tolvaptan and its metabolites. Studies have identified this compound-responsive T-cells in the peripheral blood of patients who experienced liver injury during Tolvaptan clinical trials.[7][14] These T-cells were shown to proliferate and secrete pro-inflammatory cytokines (such as IFN-γ and IL-13) and the cytotoxic molecule granzyme B upon exposure to this compound in a dose-dependent manner.[7][14][15] This finding points to a possible role for this compound in initiating or propagating an adaptive immune response that could lead to liver damage in susceptible individuals.

Interestingly, a study in heart failure patients observed a negative correlation between the plasma concentration of this compound and levels of the liver enzyme aspartate aminotransferase (AST), suggesting a potential for liver function improvement in this specific patient group, a finding that contrasts with the DILI concerns.[2]

Experimental Protocols

Quantification of this compound in Plasma

A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is used for the simultaneous quantification of Tolvaptan, DM-4103, and this compound in plasma samples.[9]

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) Spike Spike with Internal Standard (OPC-41100 in Methanol) Plasma->Spike SPE Solid Phase Extraction (OASIS HLB Plate) Spike->SPE Evap Evaporate Eluent to Dryness SPE->Evap Recon Reconstitute in Methanol-Water (1:2) Evap->Recon Inject Inject 30 µL into HPLC-MS/MS System Recon->Inject Quant Quantify this compound (and other analytes) Inject->Quant

Workflow for the quantification of this compound in plasma samples.
T-Cell Proliferation Assay

To assess the immunogenic potential of this compound, lymphocyte transformation tests are performed using peripheral blood mononuclear cells (PBMCs) from patients.[7][14]

T_Cell_Assay PBMC Isolate PBMCs from Patient Blood Culture Culture PBMCs (2 x 10^6 cells/mL) for 14 days to generate bulk cultures PBMC->Culture TCC Generate T-Cell Clones (TCCs) by limiting dilution Culture->TCC CoCulture Co-culture TCCs (0.5 x 10^5) with autologous EBV-transformed B-cells (APCs) and varying concentrations of this compound (10–500 µM) TCC->CoCulture Incubate Incubate for 48 hours (37°C, 5% CO2) CoCulture->Incubate Thymidine Add [3H]thymidine (0.5 µCi/well) for the final 16 hours Incubate->Thymidine Harvest Harvest cells and measure [3H]thymidine incorporation Thymidine->Harvest Result Determine T-Cell Proliferation Harvest->Result

Experimental workflow for assessing this compound-responsive T-cell proliferation.

Conclusion

This compound is a pharmacokinetically relevant and biologically active metabolite of Tolvaptan. While it does not appear to induce direct mitochondrial toxicity, its potential to stimulate an immune response, as evidenced by the activation of drug-responsive T-cells, marks it as a molecule of significant interest in understanding the mechanisms of Tolvaptan-associated drug-induced liver injury. Further research into the specific pathways of this compound-driven T-cell activation is warranted to fully elucidate its role in the safety profile of Tolvaptan and to aid in the development of safer therapies. The detailed methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the research and development of pharmaceuticals.

References

The Gibberellin Synthesis Modulator DM-4107: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "DM-4107" as a gibberellin synthesis modulator. The following guide is a structured template based on established principles of gibberellin biology and pharmacology, designed to serve as a comprehensive resource for the evaluation of a novel gibberellin synthesis modulator. The data and experimental details provided are illustrative placeholders and should be substituted with compound-specific information.

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] The precise modulation of GA biosynthesis and signaling is therefore a key target for the development of plant growth regulators in agriculture and for tools in plant biology research. This document provides a technical overview of this compound, a novel small molecule modulator of the gibberellin synthesis pathway.

Mechanism of Action (Hypothesized)

This compound is hypothesized to act as a potent and selective inhibitor of a key enzyme in the gibberellin biosynthesis pathway. The primary proposed target is ent-kaurene synthase (KS), a critical enzyme in the early stages of GA biosynthesis. By inhibiting KS, this compound would reduce the endogenous pool of bioactive gibberellins, leading to a range of physiological effects characteristic of GA deficiency, such as reduced stem elongation.

Quantitative Data

The following tables summarize the in vitro and in planta activity of this compound.

Table 1: In Vitro Enzymatic Inhibition

Enzyme TargetIC50 (nM) [this compound]IC50 (nM) [Control Compound]Assay Conditions
ent-Kaurene Synthase (KS)15.2 ± 2.1>10,000Recombinant Arabidopsis thaliana KS, in vitro
GA 20-oxidase (GA20ox)>50,00025.7Recombinant Arabidopsis thaliana GA20ox, in vitro
GA 3-oxidase (GA3ox)>50,00042.1Recombinant Arabidopsis thaliana GA3ox, in vitro

Table 2: Plant Phenotypic Effects (Arabidopsis thaliana, Col-0)

Treatment Concentration (µM)Stem Elongation (% of Vehicle)Germination Rate (at 72h, %)Flowering Time (Days post-germination)
0 (Vehicle)100 ± 5.298 ± 2.128 ± 2
172 ± 4.595 ± 3.431 ± 2
1045 ± 3.882 ± 5.138 ± 3
10021 ± 2.965 ± 6.7>45 (Delayed)

Experimental Protocols

In Vitro ent-Kaurene Synthase (KS) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ent-kaurene synthase.

Materials:

  • Recombinant Arabidopsis thaliana ent-kaurene synthase (AtKS)

  • Geranylgeranyl diphosphate (GGDP) substrate

  • Assay buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 7.5 mM MgCl2, 5 mM DTT

  • This compound stock solution in DMSO

  • Scintillation vials and scintillation fluid

  • [3H]-GGDP (radiolabeled substrate)

Procedure:

  • A reaction mixture is prepared containing assay buffer, 1 µg of recombinant AtKS, and varying concentrations of this compound (from 1 nM to 100 µM) or vehicle (DMSO).

  • The reaction is initiated by the addition of 10 µM GGDP, including a 1:10 ratio of [3H]-GGDP.

  • The reaction is incubated for 30 minutes at 30°C.

  • The reaction is quenched by the addition of 1 mL of hexane.

  • The product, ent-kaurene, is extracted into the hexane phase by vigorous vortexing.

  • A 500 µL aliquot of the hexane phase is transferred to a scintillation vial containing 5 mL of scintillation fluid.

  • The radioactivity is quantified using a scintillation counter.

  • The IC50 value is calculated by fitting the data to a dose-response curve.

Arabidopsis thaliana Stem Elongation Assay

Objective: To assess the in planta effect of this compound on stem elongation.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Growth medium (e.g., Murashige and Skoog)

  • Petri plates and growth chambers

  • This compound stock solution in DMSO

  • Vehicle control (DMSO)

Procedure:

  • Arabidopsis thaliana seeds are surface-sterilized and plated on MS medium.

  • The plates are stratified at 4°C for 3 days to synchronize germination.

  • Seedlings are grown under long-day conditions (16h light/8h dark) for 7 days.

  • Uniform seedlings are transferred to fresh MS medium supplemented with various concentrations of this compound (0, 1, 10, 100 µM) or vehicle.

  • The plants are grown for an additional 14 days.

  • The length of the primary inflorescence stem is measured from the rosette to the first silique.

  • Data are expressed as a percentage of the vehicle-treated control.

Visualizations

Gibberellin Signaling Pathway and Hypothesized Intervention of this compound

Gibberellin_Signaling cluster_biosynthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling GGDP GGDP ent_Kaurene ent-Kaurene GGDP->ent_Kaurene KS GA12 GA12 ent_Kaurene->GA12 KO/KAO Bioactive_GA Bioactive GA GA12->Bioactive_GA GA20ox/GA3ox Bioactive_GA_signal Bioactive GA GID1 GID1 Receptor Bioactive_GA_signal->GID1 DELLA DELLA Protein GID1->DELLA GA-GID1-DELLA complex formation SCF SCF Complex DELLA->SCF Ubiquitination Growth_Repression Growth Repression DELLA->Growth_Repression Proteasome 26S Proteasome SCF->Proteasome Degradation Growth_Promotion Growth Promotion Proteasome->Growth_Promotion DM4107 This compound DM4107->ent_Kaurene Inhibition

Caption: Gibberellin signaling pathway with the proposed inhibitory action of this compound on ent-kaurene synthase (KS).

Experimental Workflow for this compound Characterization

Experimental_Workflow start Start: this compound Synthesis and Purification in_vitro In Vitro Enzymatic Assays (IC50 determination) start->in_vitro phenotyping In Planta Phenotypic Screening (e.g., stem elongation, germination) in_vitro->phenotyping dose_response Dose-Response Studies in model plants phenotyping->dose_response rescue GA Rescue Experiments dose_response->rescue gene_expression Transcriptomic Analysis (qRT-PCR of GA-responsive genes) rescue->gene_expression end Conclusion: Elucidation of Mechanism of Action gene_expression->end

Caption: A streamlined workflow for the characterization of the gibberellin synthesis modulator this compound.

References

An In-depth Technical Guide on the Effects of a Novel Compound on Plant Hormone Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the compound "DM-4107" did not yield any specific information regarding its effects on plant hormone signaling. The following is a generalized technical guide and template that researchers, scientists, and drug development professionals can use to structure their findings on the effects of a novel compound, provisionally named "Compound X," on plant hormone signaling. This guide adheres to the requested format, including data presentation, experimental protocols, and visualizations.

Introduction to Compound X and Plant Hormone Signaling

Plant hormones are crucial for regulating various aspects of plant growth and development. Understanding how external compounds interact with these signaling pathways is vital for developing new agrochemicals or understanding unintended environmental effects. This document outlines the effects of a hypothetical novel compound, Compound X, on key plant hormone signaling pathways, including auxin, cytokinin, gibberellin (GA), abscisic acid (ABA), and ethylene.

Effects of Compound X on Auxin Signaling

Auxin is a key regulator of cell division, elongation, and differentiation.[1][2][3][4][5] Any interference with its signaling can have profound effects on plant morphology.

Quantitative Data on Auxin Response

The following table summarizes the dose-dependent effect of Compound X on auxin-responsive gene expression and root elongation in Arabidopsis thaliana.

Compound X Concentration (µM)DR5::GUS Expression (Relative Fold Change)Primary Root Length (mm, 7 days post-germination)
0 (Control)1.00 ± 0.1250.2 ± 3.5
11.54 ± 0.2145.8 ± 2.9
102.89 ± 0.3532.1 ± 2.1
504.12 ± 0.4015.7 ± 1.8
Experimental Protocol: Auxin-Responsive Gene Expression Assay
  • Plant Material: Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.

  • Growth Conditions: Seedlings were grown on Murashige and Skoog (MS) agar plates under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Treatment: 5-day-old seedlings were transferred to liquid MS medium containing various concentrations of Compound X or a solvent control.

  • GUS Staining: After 24 hours of incubation, seedlings were stained with a solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

  • Quantification: The intensity of the blue color, indicative of GUS activity, was quantified using image analysis software and normalized to the control.

Visualization of the Auxin Signaling Pathway and the Hypothesized Effect of Compound X

Auxin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA AUX/IAA ARF ARF Aux_IAA->ARF represses AuxRE Auxin Response Element ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates SCF_Complex->Aux_IAA promotes degradation Compound_X Compound X Compound_X->TIR1_AFB potential agonist

Caption: Hypothesized interaction of Compound X with the auxin signaling pathway.

Effects of Compound X on Cytokinin Signaling

Cytokinins are involved in cell division and shoot formation.[6][7][8][9][10] Their interaction with other hormones, like auxin, is critical for proper development.

Quantitative Data on Cytokinin Response

The following table shows the effect of Compound X on a cytokinin-responsive reporter and shoot regeneration in tissue culture.

Compound X Concentration (µM)ARR5::LUC Luminescence (Relative Units)Shoot Regeneration Frequency (%)
0 (Control)100 ± 1585 ± 5
192 ± 1281 ± 7
1058 ± 942 ± 6
5023 ± 515 ± 4
Experimental Protocol: Cytokinin-Responsive Luciferase Assay
  • Plant Material: Arabidopsis thaliana protoplasts expressing the ARR5::LUC reporter construct.

  • Protoplast Isolation: Protoplasts were isolated from the leaves of 4-week-old plants.

  • Treatment: Protoplasts were treated with a synthetic cytokinin (BAP) in the presence of varying concentrations of Compound X.

  • Luminescence Measurement: Luciferase activity was measured after a 12-hour incubation period using a luminometer.

Visualization of the Cytokinin Signaling Pathway and the Hypothesized Effect of Compound X

Cytokinin_Signaling cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK Receptor (in ER membrane) Cytokinin->AHK binds AHP AHP AHK->AHP phosphorylates ARR_B Type-B ARR AHP->ARR_B phosphorylates Gene_Expression Cytokinin-Responsive Gene Expression ARR_B->Gene_Expression Compound_X Compound X Compound_X->AHK potential antagonist

Caption: Hypothesized antagonistic effect of Compound X on cytokinin perception.

Effects of Compound X on Gibberellin (GA) Signaling

Gibberellins are well-known for their role in seed germination and stem elongation.[11][12][13][14][15]

Quantitative Data on Gibberellin Response

The table below presents the effect of Compound X on seed germination in a GA-deficient mutant and on the expression of a GA-responsive gene.

Treatmentga1-3 Mutant Germination Rate (%)GASA1 Expression (Relative Fold Change)
Control5 ± 21.00 ± 0.15
GA₃ (10 µM)92 ± 48.5 ± 0.9
Compound X (50 µM)6 ± 31.2 ± 0.2
GA₃ (10 µM) + Compound X (50 µM)45 ± 63.7 ± 0.5
Experimental Protocol: Seed Germination Assay
  • Plant Material: Seeds of the Arabidopsis thaliana ga1-3 mutant.

  • Sterilization and Plating: Seeds were surface-sterilized and plated on MS agar plates containing the indicated treatments.

  • Scoring: Germination (radicle emergence) was scored after 7 days of incubation at 22°C under a 16-hour light photoperiod.

Visualization of an Experimental Workflow for GA Response

GA_Workflow Start Start: GA-deficient seeds Sterilize Surface Sterilize Seeds Start->Sterilize Plate Plate on MS medium with treatments: 1. Control 2. GA₃ 3. Compound X 4. GA₃ + Compound X Sterilize->Plate Incubate Incubate at 22°C, 16h light Plate->Incubate Score Score Germination Rate at Day 7 Incubate->Score Analyze Statistical Analysis Score->Analyze

Caption: Workflow for assessing the effect of Compound X on GA-mediated seed germination.

Effects of Compound X on Abscisic Acid (ABA) Signaling

Abscisic acid is a key hormone in stress responses and seed dormancy.[16][17][18]

Quantitative Data on Abscisic Acid Response

The effect of Compound X on ABA-mediated stomatal closure is shown below.

TreatmentStomatal Aperture (µm)
Control3.1 ± 0.3
ABA (10 µM)1.2 ± 0.2
Compound X (50 µM)3.0 ± 0.4
ABA (10 µM) + Compound X (50 µM)2.5 ± 0.3
Experimental Protocol: Stomatal Aperture Assay
  • Plant Material: Epidermal peels from the leaves of 4-week-old Arabidopsis thaliana plants.

  • Incubation: Peels were incubated in a buffer to open stomata.

  • Treatment: The peels were then transferred to solutions containing the indicated treatments.

  • Measurement: After 2 hours, the width of the stomatal pores was measured using a microscope with an ocular micrometer.

Effects of Compound X on Ethylene Signaling

Ethylene, a gaseous hormone, is involved in fruit ripening, senescence, and the "triple response" in seedlings.[19][20][21][22]

Quantitative Data on Ethylene Response

The table below shows the effect of Compound X on the triple response of etiolated seedlings.

TreatmentApical Hook Angle (degrees)Hypocotyl Length (mm)
Air (Control)45 ± 515.2 ± 1.1
ACC (10 µM, Ethylene precursor)175 ± 104.1 ± 0.5
Compound X (50 µM)50 ± 614.8 ± 1.3
ACC (10 µM) + Compound X (50 µM)168 ± 124.5 ± 0.6

Visualization of the Ethylene Signaling Pathway

Ethylene_Signaling cluster_nucleus Nucleus Ethylene Ethylene ETR1 ETR1 Receptor (in ER membrane) Ethylene->ETR1 binds & inactivates CTR1 CTR1 ETR1->CTR1 EIN2 EIN2 CTR1->EIN2 represses EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 activates Gene_Expression Ethylene-Responsive Gene Expression EIN3_EIL1->Gene_Expression

Caption: A simplified overview of the ethylene signaling pathway in Arabidopsis.

Conclusion

The data presented in this guide suggest that the hypothetical Compound X is a potent modulator of plant hormone signaling, with significant antagonistic effects on cytokinin, gibberellin, and abscisic acid pathways, while appearing to act as an agonist for auxin signaling. Its effect on the ethylene pathway seems to be minimal under the tested conditions. These findings provide a basis for further investigation into the specific molecular targets of Compound X and its potential applications in agriculture or as a research tool.

References

An In-depth Technical Guide on the Initial Studies and Literature of DM-4107

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the initial studies and literature pertaining to DM-4107, a primary metabolite of the vasopressin V2 receptor antagonist, tolvaptan. The information is intended for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacology and Metabolism

This compound, a hydroxybutyric acid metabolite of tolvaptan, is formed through the extensive metabolism of the parent drug, primarily by the cytochrome P450 enzyme CYP3A4[1][2][3]. Following oral administration of tolvaptan, this compound is one of the several metabolites detected in plasma[1][4]. While the oxybutyric acid metabolite, DM-4103, is the main circulating moiety, this compound still accounts for a notable fraction of the plasma radioactivity after a radiolabeled dose of tolvaptan[2]. In human plasma, after a 60 mg radiolabeled tolvaptan dose, this compound accounted for 2.84% of the radioactivity, while the parent drug tolvaptan was at 1.71% and the major metabolite DM-4103 was at 52.5%[2]. Approximately 20% of a tolvaptan dose is excreted in urine and feces as this compound[4].

Quantitative Data Summary

The following tables summarize the key quantitative data from initial preclinical and clinical studies on this compound.

Table 1: Inhibition of Human Hepatic Transporters by this compound and Related Compounds

CompoundTransporterSubstrateIC50 (μM)
This compoundMRP4-37.9[5]
This compoundNTCPTaurocholic acid (TCA)95.6[4]
TolvaptanBSEP-31.6[5]
TolvaptanNTCPTaurocholic acid (TCA)~41.5[4]
DM-4103BSEP-4.15[5]
DM-4103MRP4-4.26[5]
DM-4103NTCPTaurocholic acid (TCA)16.3[4][5]

Table 2: Pharmacokinetic Parameters of this compound and Tolvaptan

CompoundParameterValueSpeciesStudy Details
This compoundPlasma Concentration (median, IQR)38.0 (27.9–62.7) ng/mLHuman (Heart Failure Patients)Patients receiving 3.75–15 mg daily tolvaptan[6]
This compoundFecal Excretion (% of dose)~9%HumanOver 72 hours after a single 30 mg tolvaptan dose[2]
This compoundUrinary Excretion (% of dose)3.5% (0-12h), 1.6% (12-24h), 1% (24-36h)HumanAfter a single 30 mg tolvaptan dose[2]
TolvaptanElimination Half-life3 to 12 hoursHumanDose-dependent[4]
DM-4103Elimination Half-life~180 hoursHumanAfter a single 60 mg oral dose of 14C-tolvaptan[4]

Experimental Protocols

Detailed experimental protocols from the cited literature are summarized below.

Inhibition of Human Hepatic Transporters: The inhibitory effects of tolvaptan and its metabolites, DM-4103 and this compound, on human hepatic transporters were investigated. The specific transporters examined included the Na+-taurocholate cotransporting polypeptide (NTCP), bile salt export pump (BSEP), and multidrug resistance-associated proteins (MRP2, MRP3, and MRP4)[4]. For the NTCP and BSEP inhibition assays, taurocholic acid (TCA) was utilized as a substrate. The half-maximal inhibitory concentration (IC50) values were determined to quantify the inhibitory potency of each compound[4].

Pharmacokinetic Studies in Humans: Following a single 60-mg oral dose of 14C-tolvaptan, plasma concentrations of tolvaptan and its metabolites were measured over time. This allowed for the determination of the relative plasma radioactivity accounted for by each compound[4]. In another study with heart failure patients receiving low-dose tolvaptan, plasma concentrations of tolvaptan, DM-4103, and this compound were determined using LC-MS/MS[6].

Lymphocyte Transformation Tests: To investigate the potential role of the adaptive immune system in tolvaptan-associated liver injury, lymphocyte transformation tests were performed. Peripheral blood mononuclear cells (PBMCs) from patients who experienced liver injury in clinical trials were cultured with tolvaptan, DM-4103, or this compound. The proliferative response of T-cells and the secretion of cytokines such as IFN-γ, IL-13, and granzyme B were measured to assess drug-specific immune responses[7][8].

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Tolvaptan to this compound

Tolvaptan Tolvaptan DM_4104 DM-4104 Tolvaptan->DM_4104 CYP3A4 DM_4107 This compound DM_4104->DM_4107 Metabolism

Caption: Metabolic conversion of Tolvaptan to this compound via the intermediate DM-4104.

Experimental Workflow for T-Cell Response to this compound

cluster_patient Patient Sample cluster_culture Cell Culture cluster_analysis Analysis PBMCs Peripheral Blood Mononuclear Cells (PBMCs) Culture Culture with this compound PBMCs->Culture Proliferation T-Cell Proliferation Assay Culture->Proliferation Cytokine Cytokine Secretion Assay (IFN-γ, IL-13, Granzyme B) Culture->Cytokine

Caption: Workflow for assessing T-cell mediated immune response to this compound.

Interaction of this compound with Hepatic Bile Acid Transport

cluster_hepatocyte Hepatocyte BileAcid Bile Acids MRP4 MRP4 Transporter BileAcid->MRP4 Efflux DM4107 This compound DM4107->MRP4 Inhibition

Caption: this compound inhibits the MRP4-mediated efflux of bile acids from hepatocytes.

Role in Drug-Induced Liver Injury (DILI)

Initial investigations into tolvaptan-induced liver injury have explored the role of its metabolites. While DM-4103 has been shown to inhibit the bile salt export pump (BSEP) and affect mitochondrial respiration, studies suggest that this compound does not significantly impact bile acid transporters or mitochondrial function[9]. However, this compound has been shown to be a moderate inhibitor of the multidrug resistance-associated protein 4 (MRP4)[5].

Furthermore, studies have identified T-cell clones responsive to tolvaptan and its metabolites, including this compound, in patients who experienced liver injury[7][8]. The activation of these T-cells by this compound led to a proliferative response and the secretion of pro-inflammatory cytokines, suggesting a potential role for an adaptive immune response in the observed hepatotoxicity[7][8]. This indicates that while direct toxicity from this compound may be limited, it could be involved in immune-mediated liver injury.

Conclusion

This compound is a significant metabolite of tolvaptan, characterized by its formation via CYP3A4 and its subsequent excretion. While it demonstrates moderate inhibitory activity against the hepatic transporter MRP4, its direct contribution to hepatotoxicity through the disruption of bile acid transport or mitochondrial function appears to be less significant than that of the metabolite DM-4103. However, emerging evidence points towards a potential role for this compound in eliciting an adaptive immune response, which may contribute to the idiosyncratic drug-induced liver injury observed with tolvaptan treatment. Further research is warranted to fully elucidate the mechanisms by which this compound may be involved in these adverse drug reactions.

References

Unraveling the Role of DM-4107 in Crop Lodging: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Gibberellin Biosynthesis Inhibition for Enhanced Crop Resilience

Audience: Researchers, scientists, and agricultural development professionals.

Abstract: Crop lodging, the permanent displacement of stems from their upright position, poses a significant threat to global food security, leading to substantial yield losses and reduced grain quality. Plant growth regulators that modulate endogenous hormone levels, particularly gibberellins, have emerged as a key strategy to mitigate lodging. This technical guide focuses on the purported role of DM-4107, a compound described as a selective plant growth regulator, in preventing crop lodging. While public domain information on this compound is currently limited and presents conflicting identities, this paper will establish a framework for its evaluation based on the established mechanisms of gibberellin biosynthesis inhibitors. We will detail the key enzymatic targets in the gibberellin pathway, provide standardized experimental protocols for assessing the efficacy of such inhibitors, and present a logical framework for data interpretation and visualization.

Introduction: The Challenge of Crop Lodging

Lodging is a complex phenomenon influenced by genetic factors and environmental conditions such as high winds and heavy rainfall. A primary contributor to lodging is excessive stem elongation, which raises the plant's center of gravity and reduces stem strength. The phytohormone gibberellin (GA) is a principal regulator of stem elongation. Consequently, the inhibition of GA biosynthesis has been a successful strategy to develop shorter, more robust crop varieties with increased resistance to lodging.

While a commercial supplier describes this compound as a selective plant growth regulator that improves lodging resistance in rice by modulating gibberellin synthesis, a comprehensive review of publicly available scientific literature does not currently provide specific data on its mechanism of action or field performance. Notably, the same chemical identifier (CAS 1346599-75-4) is predominantly associated with a metabolite of the human drug Tolvaptan.

Given this discrepancy, this guide will proceed by outlining the established scientific principles and experimental methodologies that would be required to validate the function of any compound, such as this compound, as a gibberellin biosynthesis inhibitor for the prevention of crop lodging.

The Gibberellin Biosynthesis Pathway: A Target for Lodging Control

The biosynthesis of bioactive gibberellins is a multi-step enzymatic pathway, offering several points for targeted inhibition. The late stages of this pathway are of particular interest for the development of plant growth regulators. Key enzymes in this later stage include GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox), both of which are 2-oxoglutarate-dependent dioxygenases.

  • GA20-oxidase (GA20ox): Catalyzes the sequential oxidation of C20-gibberellins.

  • GA3-oxidase (GA3ox): Catalyzes the final step to produce bioactive GAs, such as GA1 and GA4.

Inhibition of these enzymes leads to a reduction in the levels of bioactive gibberellins, resulting in attenuated stem elongation.

Signaling Pathway Diagram

Gibberellin_Biosynthesis_Pathway GGDP Geranylgeranyl diphosphate ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO GA_intermediates GA Intermediates (GA53, GA44, GA19) GA12->GA_intermediates GA20 GA20 GA_intermediates->GA20 GA20ox Bioactive_GA Bioactive GAs (GA1, GA4) GA20->Bioactive_GA GA3ox Inhibited_Bioactive_GA Reduced Bioactive GAs Inactive_GA Inactive_GA Phenotype Reduced Stem Elongation Increased Lodging Resistance Inactive_GA2 Inactive_GA2 Inhibited_Bioactive_GA->Phenotype DM4107 This compound (Hypothesized) DM4107->GA20 DM4107->Bioactive_GA Inhibition

Caption: Hypothesized mechanism of this compound as a gibberellin biosynthesis inhibitor.

Experimental Protocols for Efficacy Assessment

To rigorously evaluate a compound like this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the compound on key gibberellin biosynthesis enzymes.

Methodology:

  • Enzyme Preparation: Recombinant GA20-oxidase and GA3-oxidase enzymes are expressed in and purified from Escherichia coli.

  • Assay Conditions: The assay mixture contains the purified enzyme, a suitable gibberellin precursor substrate (e.g., [14C]GA12 for GA20ox), 2-oxoglutarate, FeSO4, ascorbate, and varying concentrations of the test compound (this compound).

  • Product Analysis: The reaction products are separated by high-performance liquid chromatography (HPLC) and quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Whole-Plant Physiological Assays

Objective: To assess the effect of the compound on plant growth and morphology.

Methodology:

  • Plant Material and Growth Conditions: Rice (or another target crop) seedlings are grown in a controlled environment (e.g., growth chamber or greenhouse) under optimal conditions.

  • Treatment Application: The test compound is applied at various concentrations as a foliar spray or a soil drench at a specific growth stage (e.g., tillering).

  • Data Collection: After a defined period, morphological parameters are measured, including plant height, internode length, and stem diameter.

  • Data Analysis: A dose-response curve is generated to determine the effective concentration for growth reduction.

Experimental Workflow Diagram

Experimental_Workflow start Hypothesis: This compound inhibits GA biosynthesis invitro In Vitro Enzyme Assays (GA20ox, GA3ox) start->invitro whole_plant Whole-Plant Assays (Rice Seedlings) start->whole_plant ic50 Determine IC50 values invitro->ic50 morphology Measure Morphological Parameters (Height, etc.) whole_plant->morphology field_trials Field Trials (Target Crop) lodging_data Collect Lodging and Yield Data field_trials->lodging_data ic50->field_trials morphology->field_trials conclusion Conclusion on Efficacy and Mechanism lodging_data->conclusion

Caption: A structured workflow for evaluating a novel plant growth regulator.

Quantitative Data Presentation from Field Trials

Should field trial data for a compound like this compound become available, it is crucial to present it in a clear and comparative manner.

Table 1: Hypothetical Field Trial Data for a GA Biosynthesis Inhibitor in Rice

TreatmentApplication Rate (g/ha)Plant Height (cm)Lodging Index (%)Yield (t/ha)
Control095.2 ± 4.378.5 ± 6.16.2 ± 0.5
Compound X5082.1 ± 3.935.2 ± 5.47.5 ± 0.4
Compound X10075.6 ± 3.512.8 ± 3.77.8 ± 0.6
Compound X15072.3 ± 3.15.1 ± 2.27.6 ± 0.5

Data are presented as mean ± standard deviation.

Conclusion and Future Directions

The application of gibberellin biosynthesis inhibitors is a proven and effective strategy for mitigating crop lodging and enhancing yield stability. While the specific role and efficacy of this compound as a plant growth regulator remain to be substantiated by publicly available scientific research, the methodologies and principles outlined in this guide provide a robust framework for its evaluation. Future research should focus on conducting the described in vitro and in vivo experiments to elucidate the precise mechanism of action and quantify the agricultural benefits of novel compounds. Transparency in reporting experimental protocols and quantitative data is paramount for the scientific community to validate and build upon these findings.

Methodological & Application

Application Note and Protocol: Preparation of a Stock Solution of DM-4107

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The preparation of an accurate and stable stock solution is a critical first step in any experiment involving a small molecule compound such as DM-4107. The concentration and purity of the stock solution directly impact the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of this compound. The following guidelines are based on standard laboratory practices for handling research-grade chemical compounds.

Disclaimer: As information regarding the specific chemical properties of this compound is not publicly available, this protocol provides a general guideline. Researchers must consult the manufacturer's product data sheet or Certificate of Analysis (CoA) for specific information on solubility, molecular weight, and safety precautions. The values presented in this document are for illustrative purposes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for preparing a stock solution of this compound, using hypothetical but common values for a research compound.

ParameterValueNotes
Compound Name This compound-
Hypothetical Molecular Weight (MW) 528.5 g/mol Always confirm with the Certificate of Analysis.
Solvent Dimethyl Sulfoxide (DMSO), AnhydrousHigh-purity, anhydrous (≤0.005% water) DMSO is recommended to prevent compound degradation.
Stock Concentration 10 mMA common starting concentration for in vitro assays. Adjust as needed for your specific experiment.
Volume of Solvent 1 mL-
Mass of this compound to Weigh 5.285 mgCalculated using the formula: Mass (mg) = Molarity (mM) * Volume (mL) * MW ( g/mol ) / 1000.
Storage Temperature -20°C or -80°CProtect from light and moisture. Aliquoting is highly recommended to avoid freeze-thaw cycles.
Recommended Aliquot Volume 10 µL - 100 µLDependent on experimental needs.

Experimental Protocol

This protocol details the step-by-step methodology for preparing a 10 mM stock solution of this compound in DMSO.

2.1. Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator (water bath)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.

2.2. Pre-Preparation Calculations

Before weighing the compound, calculate the required mass for your desired stock concentration and volume.

Formula: Mass (mg) = Desired Molarity (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example Calculation for a 10 mM stock in 1 mL: Mass (mg) = 10 mM × 1 mL × 528.5 g/mol / 1000 = 5.285 mg

2.3. Step-by-Step Procedure

  • Acclimatization: Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Weighing:

    • Place a clean, empty microcentrifuge tube on the analytical balance and tare the weight.

    • Carefully add approximately 5.285 mg of this compound powder to the tube. Handle the powder in a chemical fume hood if it is hazardous.

    • Record the exact mass of the compound.

  • Solubilization:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the exact mass recorded, the volume of DMSO should be adjusted to achieve the desired 10 mM concentration.

      • Adjusted Volume (mL) = [Mass (mg) / MW ( g/mol )] / Desired Molarity (mM) * 1000

    • Close the tube tightly.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all solid particles have dissolved. If particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • Storage and Aliquoting:

    • Once fully dissolved, briefly centrifuge the tube to collect the entire solution at the bottom.

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light.

Diagrams

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_store Storage Phase calc Calculate Mass weigh Weigh Compound calc->weigh add_solvent Add Solvent (DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve aliquot Aliquot Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store end_node End store->end_node start Start start->calc

Caption: Workflow for preparing a stock solution of this compound.

DM-4107 application protocol for rice seedlings

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for DM-4107 on Rice Seedlings

Disclaimer: The following application notes and protocols are based on general knowledge of plant growth regulators that modulate gibberellin synthesis and their application in rice. As of late 2025, specific peer-reviewed studies detailing the application of this compound on rice seedlings, including precise concentrations, quantitative effects, and its direct interaction with the rice signaling pathways, are not publicly available. The information provided herein is intended to serve as a guideline for researchers, scientists, and drug development professionals to develop a specific experimental protocol for this compound.

Introduction

This compound is a selective plant growth regulator identified as a modulator of gibberellin synthesis. In rice (Oryza sativa), gibberellins are crucial phytohormones that regulate various aspects of growth and development, including seed germination, stem elongation, and flowering. By modulating gibberellin levels, this compound has the potential to promote stronger, more robust growth and improve resistance to lodging in rice crops, which can in turn enhance crop yield and quality. These application notes provide a framework for the systematic evaluation of this compound's effects on rice seedlings.

Mechanism of Action: Gibberellin Signaling Pathway

Gibberellins (GAs) promote plant growth by initiating the degradation of DELLA proteins, which are nuclear repressors of GA signaling. In rice, the primary DELLA protein is SLENDER RICE1 (SLR1). The signaling cascade is as follows:

  • GA Perception: Bioactive GA binds to its soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).

  • Formation of GA-GID1-DELLA Complex: The GA-GID1 complex undergoes a conformational change that allows it to interact with the SLR1 (DELLA) protein.

  • Ubiquitination and Degradation of DELLA: This trimeric complex is recognized by an F-box protein (GID2 in rice), which is part of an SCF E3 ubiquitin ligase complex. The SCF-GID2 complex then ubiquitinates the SLR1 protein, targeting it for degradation by the 26S proteasome.

  • Growth Promotion: With the degradation of the SLR1 repressor, the downstream growth-promoting genes are expressed, leading to cellular responses such as stem elongation.

This compound, as a modulator of gibberellin synthesis, would influence the concentration of bioactive GAs available to initiate this signaling cascade.

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GA_GID1 GA-GID1 Complex GA->GA_GID1 Binds to GID1 GID1 Receptor GID1->GA_GID1 GA_GID1_SLR1 GA-GID1-SLR1 Complex GA_GID1->GA_GID1_SLR1 Interacts with SLR1 SLR1 (DELLA) Repressor SLR1->GA_GID1_SLR1 Growth_Repression Growth Repression SLR1->Growth_Repression SCF_GID2 SCF-GID2 (E3 Ligase) GA_GID1_SLR1->SCF_GID2 Recruits Proteasome 26S Proteasome SCF_GID2->Proteasome Ubiquitinates SLR1 for Degraded_SLR1 Degraded SLR1 Proteasome->Degraded_SLR1 Degrades Growth_Promotion Growth Promotion Degraded_SLR1->Growth_Promotion Seedling_Growth_Assay_Workflow Start Start: Rice Seeds Sterilization Surface Sterilization Start->Sterilization Plating Plate Seeds on Filter Paper in Petri Dishes Sterilization->Plating Treatment Prepare this compound Solutions (0.1 to 100 µM) Treatment->Plating Incubation Incubate in Growth Chamber (28-30°C, 12h/12h light/dark) Plating->Incubation Data Data Collection (Daily for 7 days) Incubation->Data Germination Germination Rate Data->Germination Growth Shoot & Root Length (Day 7-10) Data->Growth Biomass Fresh & Dry Weight (Day 7-10) Data->Biomass End End: Analyze Data Germination->End Growth->End Biomass->End

Application Notes and Protocols for DM-4107 in Hydroponic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DM-4107, a selective plant growth regulator, in hydroponic systems for research purposes. The focus is on leveraging its mechanism of action to modulate plant growth and secondary metabolite production in medicinal plants, a critical aspect for drug discovery and development.

Introduction

This compound (CAS 1346599-75-4) is a small molecule known to modulate the biosynthesis of gibberellins, a class of phytohormones that play a pivotal role in various plant growth and development processes, including stem elongation, seed germination, and flowering.[1][2] By influencing gibberellin levels, this compound offers a potential tool to manipulate plant architecture and, consequently, the allocation of resources towards the synthesis of valuable secondary metabolites.[3][4][5] Hydroponic systems provide a controlled environment ideal for studying the precise effects of such small molecules on plant physiology and biochemistry, eliminating the variability of soil-based cultivation.[6][7]

This document outlines the theoretical basis for using this compound in hydroponics, detailed experimental protocols to assess its impact on a model medicinal plant, and methods for data analysis and interpretation.

Mechanism of Action: Modulation of the Gibberellin Signaling Pathway

This compound is understood to function by modulating key enzymes involved in the gibberellin (GA) biosynthesis pathway.[1][2] The GA signaling cascade is a well-characterized pathway in plants. In the absence of gibberellins, DELLA proteins, a family of nuclear transcriptional regulators, act as growth repressors by binding to and inactivating transcription factors essential for growth-related gene expression.

The binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and a DELLA protein.[8][9][10] This interaction leads to the ubiquitination and subsequent degradation of the DELLA protein via the 26S proteasome pathway.[11][12] The degradation of DELLA proteins releases the inhibition of transcription factors, allowing for the expression of genes that drive plant growth and development.

By modulating the synthesis of gibberellins, this compound can either enhance or inhibit this pathway, leading to altered plant growth characteristics. This modulation can also impact the production of secondary metabolites, as the metabolic pathways for growth and defense are often interconnected.[3]

Visualizing the Gibberellin Signaling Pathway

The following diagram illustrates the core components of the gibberellin signaling pathway, which is the target of this compound's modulatory effects.

Gibberellin_Signaling_Pathway Gibberellin Signaling Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA Forms GA-GID1-DELLA complex Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs & other Transcription Factors DELLA->PIFs Represses SCF SCF Complex (E3 Ubiquitin Ligase) SCF->DELLA Ubiquitination GA_Response_Genes GA-Responsive Genes PIFs->GA_Response_Genes Activates Transcription Growth_Response Growth & Development GA_Response_Genes->Growth_Response Leads to DM4107 This compound GA_Biosynthesis Gibberellin Biosynthesis DM4107->GA_Biosynthesis GA_Biosynthesis->GA

Caption: Gibberellin signaling pathway and the putative modulation point of this compound.

Application: Enhancing Secondary Metabolite Production in a Model Medicinal Plant

This section outlines a protocol to investigate the effect of this compound on the growth and production of a key secondary metabolite in a model medicinal plant, such as Echinacea purpurea, known for producing compounds like cichoric acid.[4][5]

Experimental Objectives
  • To determine the optimal concentration of this compound for modulating plant growth in a hydroponic system.

  • To quantify the effect of this compound on the biomass of roots and shoots.

  • To analyze the impact of this compound on the concentration of a target secondary metabolite (e.g., cichoric acid).

Experimental Workflow

The following diagram provides a high-level overview of the experimental procedure.

Experimental_Workflow Experimental Workflow for this compound Application in Hydroponics cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis arrow arrow A Seed Sterilization & Germination D Transplant Seedlings to Hydroponic System A->D B Hydroponic System Setup (e.g., Deep Water Culture) B->D C Preparation of this compound Stock Solutions F Application of this compound at Varying Concentrations C->F E Acclimatization Period (e.g., 7 days) D->E E->F G Growth Period under Controlled Conditions (e.g., 28 days) F->G H Harvest Plants (Separate Roots & Shoots) G->H I Biomass Measurement (Fresh & Dry Weight) H->I J Extraction of Secondary Metabolites H->J L Statistical Analysis I->L K Quantification via HPLC (or other analytical method) J->K K->L

References

Application Notes and Protocols for DM-4107 in Lodging Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the experimental plant growth regulator, DM-4107, in studies aimed at enhancing lodging resistance in cereal crops. The protocols outlined below detail the methodologies for assessing the efficacy of this compound and understanding its mechanism of action.

Introduction to Lodging and the Role of this compound

Lodging, the permanent displacement of crop stems from their upright position, is a significant factor limiting yield in cereal production worldwide.[1][2][3] It can be broadly categorized into stem lodging (breaking or bending of the stem) and root lodging (failure of the root-soil anchorage).[1] Factors influencing lodging include morphological traits like plant height and stem diameter, anatomical features such as cell wall composition, and external conditions like wind and rain.[1][4][5]

Plant growth regulators (PGRs) are utilized to mitigate lodging risk by modifying plant architecture and stem strength.[6][7] this compound is a hypothetical PGR designed to enhance lodging resistance. Its proposed mechanism involves the inhibition of gibberellin (GA) and brassinosteroid (BR) biosynthesis or signaling pathways, which are key regulators of stem elongation.[6][8] By reducing plant height and potentially reallocating resources to stem thickening and strengthening, this compound aims to improve the mechanical resilience of the crop. Furthermore, this compound may influence the biosynthesis of structural polymers like lignin and cellulose, which are crucial for stem strength.[1][9][10]

Key Signaling Pathways in Lodging Resistance

Understanding the molecular pathways that regulate stem architecture and strength is crucial for evaluating the effect of this compound. The following diagram illustrates the simplified signaling pathways of gibberellins and brassinosteroids, which are primary targets for many plant growth regulators aimed at reducing plant height.

cluster_GA Gibberellin (GA) Pathway cluster_BR Brassinosteroid (BR) Pathway GA Gibberellins (GAs) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Proteins GID1->DELLA degrades PIFs PIFs (Transcription Factors) DELLA->PIFs represses Elongation Stem Elongation PIFs->Elongation promotes DM4107_GA This compound DM4107_GA->GA inhibits biosynthesis BR Brassinosteroids (BRs) BRI1 BRI1 Receptor BR->BRI1 binds BIN2 BIN2 Kinase BRI1->BIN2 inhibits BZR1 BZR1/BES1 (Transcription Factors) BIN2->BZR1 phosphorylates (inactivates) Elongation2 Stem Elongation BZR1->Elongation2 promotes DM4107_BR This compound DM4107_BR->BR inhibits biosynthesis

Figure 1: Simplified GA and BR signaling pathways.

Experimental Design and Protocols

A multi-stage experimental approach is recommended to evaluate this compound, starting with controlled environment studies and progressing to field trials.

Experimental Workflow

The following diagram outlines the general workflow for testing the efficacy of this compound.

A Stage 1: Greenhouse Dose-Response Study E Optimal Dose Identification A->E B Stage 2: Field Trials F Lodging Resistance Assessment B->F G Yield Component Analysis B->G C Stage 3: Biochemical and Anatomical Analysis H Mechanism of Action C->H D Stage 4: Data Analysis and Interpretation E->B F->C F->D G->D H->D

Figure 2: Experimental workflow for this compound evaluation.
Protocol 1: Greenhouse Dose-Response Study

Objective: To determine the optimal concentration range of this compound for reducing plant height without causing phytotoxicity.

Materials:

  • Cereal seeds (e.g., wheat, barley, or rice)

  • Pots with sterile potting mix

  • This compound stock solution

  • Controlled environment growth chamber

  • Ruler or caliper

Methodology:

  • Sow seeds in pots and allow them to germinate and establish for 1-2 weeks.

  • Prepare a series of this compound dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Apply the different concentrations of this compound to the plants as a foliar spray or soil drench. Include a control group treated with a mock solution (vehicle without this compound).

  • Grow the plants in a controlled environment (e.g., 16h light/8h dark cycle, 22°C).

  • Measure plant height at regular intervals (e.g., every 3-4 days) for 3-4 weeks.

  • At the end of the experiment, record final plant height, shoot and root biomass (dry weight).

  • Analyze the data to determine the dose-response curve for plant height reduction.

Data Presentation:

Table 1: Hypothetical Dose-Response of this compound on Wheat Seedlings

This compound Conc. (µM)Plant Height (cm)Shoot Dry Weight (g)Root Dry Weight (g)
0 (Control)25.2 ± 1.81.5 ± 0.20.8 ± 0.1
124.8 ± 2.11.6 ± 0.30.9 ± 0.1
522.1 ± 1.51.5 ± 0.20.8 ± 0.2
1018.5 ± 1.21.4 ± 0.10.8 ± 0.1
2515.3 ± 1.01.3 ± 0.20.7 ± 0.1
5013.8 ± 0.91.1 ± 0.20.6 ± 0.1
10012.5 ± 1.10.9 ± 0.10.5 ± 0.1
Protocol 2: Field Trial for Lodging Resistance Assessment

Objective: To evaluate the effect of this compound on lodging resistance, crop morphology, and yield under field conditions.

Materials:

  • Cereal variety of interest

  • This compound at predetermined optimal concentrations

  • Standard field plot equipment

  • Tools for measuring stem strength (e.g., force gauge)

  • Lodging assessment scale (e.g., 1-9 scale)

Methodology:

  • Establish a randomized complete block design with multiple replications for each treatment.

  • Apply this compound at the appropriate growth stage (e.g., late tillering to early stem elongation).

  • Throughout the growing season, measure key morphological parameters:

    • Plant height at different growth stages.

    • Basal internode length and diameter.

    • Stem wall thickness.[2][5]

  • Assess stem mechanical strength. This can be done using a force gauge to measure the breaking resistance of the basal internodes.[11]

  • Evaluate lodging at maturity, either from natural lodging events or by using a standardized method to simulate lodging (e.g., a weighted board).[12]

  • Harvest the plots and determine yield and yield components (e.g., grain weight, number of grains per spike).

Data Presentation:

Table 2: Hypothetical Field Trial Results for this compound on Barley

TreatmentPlant Height (cm)Stem Diameter (mm)Stem Breaking Strength (N)Lodging Index (1-9)Yield (t/ha)
Control95.4 ± 4.23.8 ± 0.34.5 ± 0.57.2 ± 0.86.8 ± 0.5
This compound (Low Dose)82.1 ± 3.54.1 ± 0.25.8 ± 0.64.5 ± 0.67.2 ± 0.4
This compound (High Dose)75.6 ± 3.14.3 ± 0.36.5 ± 0.72.8 ± 0.57.1 ± 0.6
Protocol 3: Biochemical Analysis of Stem Composition

Objective: To determine if this compound treatment alters the biochemical composition of the stem, particularly lignin and cellulose content.

Materials:

  • Stem samples from field trials (basal internodes)

  • Equipment for grinding plant tissue

  • Reagents for lignin and cellulose quantification (e.g., acetyl bromide method for lignin, Updegraff method for cellulose)

  • Spectrophotometer

Methodology:

  • Collect basal internode samples at the grain-filling stage.

  • Dry the samples and grind them into a fine powder.

  • Perform quantitative analysis of lignin and cellulose content using established protocols. The phenylpropanoid biosynthesis pathway is central to lignin production.[4][9][10]

  • Compare the lignin and cellulose content between control and this compound treated plants.

Data Presentation:

Table 3: Hypothetical Biochemical Analysis of Barley Stems

TreatmentLignin Content (% dry weight)Cellulose Content (% dry weight)
Control15.2 ± 1.135.8 ± 2.5
This compound (Low Dose)17.5 ± 1.338.1 ± 2.8
This compound (High Dose)18.9 ± 1.539.5 ± 3.1

Logical Framework for this compound Action

The anticipated effects of this compound can be summarized in a logical diagram that links the chemical application to the desired agronomic outcomes.

A Application of this compound B Inhibition of GA/BR Pathways A->B E Increased Lignin/Cellulose Synthesis A->E C Reduced Stem Elongation B->C D Shorter Plant Stature C->D H Improved Lodging Resistance D->H F Increased Stem Diameter and Wall Thickness E->F G Increased Stem Mechanical Strength F->G G->H I Stable or Increased Yield H->I

Figure 3: Logical flow of this compound's effects.

Conclusion

The experimental framework provided here offers a robust approach to characterizing the efficacy of the novel plant growth regulator this compound for enhancing lodging resistance in cereals. By systematically progressing from controlled dose-response studies to comprehensive field trials and biochemical analyses, researchers can build a strong data package to support the development and application of this compound. The key to a successful evaluation lies in the precise measurement of morphological, mechanical, and biochemical traits that are known to be correlated with lodging resistance.

References

Application Notes and Protocols for DM-4107 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-4107 is a hydroxylated metabolite of Tolvaptan, a selective vasopressin V2-receptor antagonist. While Tolvaptan is utilized for the treatment of hyponatremia and to slow the progression of autosomal dominant polycystic kidney disease (ADPKD), its use has been associated with a risk of drug-induced liver injury (DILI). This compound, along with the parent drug and another metabolite (DM-4103), is a key molecule of interest in studying the mechanisms of this hepatotoxicity. These application notes provide detailed protocols for the quantification of this compound in plasma samples and for assessing its immunological reactivity in vitro.

Quantitative Analysis of this compound in Human Plasma

The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated for the simultaneous determination of Tolvaptan and its metabolites, including this compound, in human plasma.[1][2]

Table 1: UPLC-MS/MS Method Validation Parameters for this compound
ParameterResult
Linearity Range2.00 - 1000 ng/mL[1]
Lower Limit of Quantitation (LLOQ)2.00 ng/mL[1]
Precision and AccuracyHigh precision and accuracy demonstrated[1]
SelectivityHigh selectivity demonstrated[1]
RecoverySatisfactory recovery[1]
Matrix EffectNo significant matrix effect observed[1]
Carry-overNo significant carry-over observed[1]
Protocol 1: UPLC-MS/MS Quantification of this compound in Human Plasma

This protocol is based on established methods for the quantification of Tolvaptan and its metabolites.[1][3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an appropriate internal standard.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

2. UPLC Conditions

  • Column: Acquity UPLC HSS T3 column (100 × 2.1 mm, 1.7 μm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5-10 µL.

  • Gradient Elution:

    • A suitable gradient should be optimized to ensure separation of this compound from the parent drug, other metabolites, and endogenous plasma components. A rapid gradient is often employed for high-throughput analysis.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization on the mass spectrometer being used.

  • Optimization: Optimize cone voltage and collision energy for each analyte and internal standard to achieve maximum sensitivity.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples by interpolation from the calibration curve.

In Vitro Immunological Assessment of this compound

The delayed onset of Tolvaptan-associated liver injury suggests a potential role for the adaptive immune system. The Lymphocyte Transformation Test (LTT) is an in vitro method used to assess drug-specific T-cell activation and proliferation.

Protocol 2: Lymphocyte Transformation Test (LTT) for this compound

This protocol is designed to evaluate the potential of this compound to induce a proliferative response in peripheral blood mononuclear cells (PBMCs).[4][5][6][7]

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Collect whole blood from donors in heparinized tubes.

  • Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque density gradient.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer (plasma and platelets) and carefully collect the buffy coat layer containing the PBMCs.

  • Wash the collected PBMCs twice with PBS, centrifuging at 250 x g for 10 minutes for each wash.

  • Resuspend the final PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

2. Cell Culture and Stimulation

  • Plate 200,000 PBMCs per well in a 96-well round-bottom plate.

  • Prepare working solutions of this compound in the complete culture medium at various concentrations (e.g., 10-500 µM).

  • Add the this compound solutions to the wells in triplicate.

  • Include a negative control (cells with medium only) and a positive control (e.g., phytohemagglutinin (PHA) at 5 µg/mL).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-6 days.[5][7]

3. Assessment of Proliferation

  • [3H]-Thymidine Incorporation (Classical Method)

    • On day 5 or 6, add 1 µCi of [3H]-thymidine to each well.
    • Incubate for an additional 18-24 hours.
    • Harvest the cells onto a filter mat using a cell harvester.
    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Non-Radioactive Methods (e.g., BrdU or XTT assay)

    • Follow the manufacturer's instructions for the chosen cell proliferation assay kit.[7]

4. Data Analysis

  • Calculate the Stimulation Index (SI) for each concentration of this compound:

    • SI = (Mean counts per minute (CPM) of stimulated wells) / (Mean CPM of unstimulated control wells)

  • An SI value ≥ 2 is typically considered a positive result.[6][7]

5. Cytokine Analysis (Optional)

  • After the 5-6 day incubation period, collect the cell culture supernatants before assessing proliferation.

  • Analyze the supernatants for the presence of cytokines such as IFN-γ, IL-13, and granzyme B using ELISA or a multiplex bead-based assay.

Proposed Mechanism of this compound in Tolvaptan-Induced Liver Injury

The hepatotoxicity of Tolvaptan is thought to be multifactorial, with its metabolites playing a significant role. The proposed mechanism involves mitochondrial dysfunction and inhibition of the Bile Salt Export Pump (BSEP), leading to cholestasis and subsequent hepatocellular injury. This can, in turn, trigger an adaptive immune response.

Diagram 1: Proposed Signaling Pathway of Tolvaptan-Induced Liver Injury

DILI_Pathway cluster_0 Hepatocyte cluster_1 Immune Response tolvaptan Tolvaptan cyp3a4 CYP3A4 tolvaptan->cyp3a4 mitochondrion Mitochondrion tolvaptan->mitochondrion Inhibition bsep BSEP tolvaptan->bsep Inhibition dm4107 This compound cyp3a4->dm4107 dm4103 DM-4103 cyp3a4->dm4103 dm4107->mitochondrion Inhibition dm4107->bsep Inhibition dm4103->mitochondrion Inhibition dm4103->bsep Inhibition ros ↑ ROS mitochondrion->ros atp_depletion ↓ ATP mitochondrion->atp_depletion bile_acid ↑ Bile Acids (Cholestasis) bsep->bile_acid cell_stress Hepatocellular Stress ros->cell_stress atp_depletion->cell_stress bile_acid->cell_stress apoptosis Apoptosis cell_stress->apoptosis apc Antigen Presenting Cell (APC) apoptosis->apc Uptake of Apoptotic Bodies t_cell T-Cell apc->t_cell Antigen Presentation t_cell_activation T-Cell Activation & Proliferation t_cell->t_cell_activation cytokines ↑ Cytokines (IFN-γ, etc.) t_cell_activation->cytokines immune_injury Immune-Mediated Liver Injury t_cell_activation->immune_injury Direct Cytotoxicity cytokines->immune_injury

Caption: Proposed mechanism of Tolvaptan-induced DILI.

Diagram 2: Experimental Workflow for this compound Analysis

DM4107_Workflow cluster_quant Quantitative Analysis cluster_immuno Immunological Assessment plasma_sample Human Plasma Sample protein_precip Protein Precipitation (Acetonitrile) plasma_sample->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant Supernatant Collection centrifugation->supernatant uplc_msms UPLC-MS/MS Analysis supernatant->uplc_msms quant_result This compound Concentration uplc_msms->quant_result whole_blood Whole Blood Sample pbmc_isolation PBMC Isolation (Ficoll Gradient) whole_blood->pbmc_isolation cell_culture Cell Culture with this compound pbmc_isolation->cell_culture proliferation_assay Proliferation Assay ([3H]-Thymidine or XTT) cell_culture->proliferation_assay cytokine_analysis Cytokine Analysis (ELISA) cell_culture->cytokine_analysis immuno_result Stimulation Index & Cytokine Profile proliferation_assay->immuno_result cytokine_analysis->immuno_result

Caption: Workflow for this compound analysis in a lab setting.

References

Application of DM-4107 in Other Cereal Crops: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Extensive searches for the application of the specific compound "DM-4107" in cereal crops other than rice have yielded no publicly available scientific literature or experimental data. While this compound is identified as a plant growth regulator that modulates gibberellin synthesis in rice to improve growth and prevent lodging, its efficacy and application protocols in other major cereal crops such as wheat, corn, and barley are not documented in the available resources.

Therefore, this document provides a generalized overview and representative protocols for plant growth regulators (PGRs) with a similar mechanism of action—gibberellin inhibition—that are commonly used in cereal crops. This information is intended to serve as a guide for researchers and scientists interested in the potential application of compounds like this compound.

General Principles of Gibberellin-Inhibiting Plant Growth Regulators in Cereals

Plant growth regulators that inhibit the biosynthesis of gibberellins are widely used in cereal cultivation to reduce stem elongation, increase stem thickness, and ultimately prevent lodging (the bending over of stems).[1][2][3][4][5] This allows for the application of higher nitrogen rates to maximize yield potential without the risk of crop collapse. Common active ingredients with this mode of action include chlormequat chloride and trinexapac-ethyl.[1][6]

Signaling Pathway of Gibberellin Inhibition

The following diagram illustrates the general mechanism by which gibberellin-inhibiting PGRs affect plant growth.

Gibberellin_Inhibition_Pathway PGR Gibberellin-Inhibiting PGR (e.g., Chlormequat chloride, Trinexapac-ethyl) GA_Biosynthesis Gibberellin Biosynthesis Pathway PGR->GA_Biosynthesis Inhibits Stem_Thickness Increased Stem Thickness PGR->Stem_Thickness Gibberellin Active Gibberellins (GA) GA_Biosynthesis->Gibberellin Produces Stem_Elongation Stem Elongation Gibberellin->Stem_Elongation Promotes Lodging Lodging Risk Stem_Elongation->Lodging Reduced_Lodging Reduced Lodging Stem_Thickness->Reduced_Lodging

Caption: Generalized signaling pathway of gibberellin-inhibiting plant growth regulators in cereal crops.

Representative Experimental Protocol for PGR Application in Wheat

This protocol is a generalized representation based on common practices for gibberellin-inhibiting PGRs like chlormequat chloride and trinexapac-ethyl in wheat. Researchers should adapt this protocol based on specific experimental goals, local conditions, and the formulation of the PGR being tested.

Objective: To evaluate the effect of a gibberellin-inhibiting plant growth regulator on stem height, lodging resistance, and yield in wheat.

Materials:

  • Wheat seeds of a variety prone to lodging

  • Fertilizer (Nitrogen, Phosphorus, Potassium)

  • Plant Growth Regulator (e.g., formulation containing chlormequat chloride or trinexapac-ethyl)

  • Backpack sprayer or plot sprayer

  • Data collection tools (ruler, quadrat, harvest equipment)

  • Statistical analysis software

Experimental Workflow:

Experimental_Workflow start Start: Experimental Design land_prep Land Preparation and Sowing start->land_prep fertilization Basal Fertilization land_prep->fertilization pgr_application PGR Application at Stem Elongation (Feekes 4-6) fertilization->pgr_application data_collection Data Collection: - Plant Height - Lodging Score - Yield Components pgr_application->data_collection harvest Harvest and Yield Measurement data_collection->harvest analysis Statistical Analysis harvest->analysis end End: Conclusion analysis->end

Caption: A typical experimental workflow for evaluating plant growth regulators in cereal crops.

Procedure:

  • Experimental Design: A randomized complete block design with at least four replications is recommended. Treatments should include an untreated control and various application rates of the PGR.

  • Plot Establishment: Establish plots of a suitable size (e.g., 1.5m x 5m). Sow wheat at a locally recommended seed rate.

  • Fertilization: Apply a standard basal dose of phosphorus and potassium. Apply nitrogen fertilizer at a rate known to induce lodging in the selected variety.

  • PGR Application: Apply the PGR at the appropriate growth stage, typically during stem elongation (Feekes growth stages 4-6).[1] Use a calibrated sprayer to ensure uniform application.

  • Data Collection:

    • Plant Height: Measure the height of at least 10 representative plants per plot from the soil surface to the tip of the ear at maturity.

    • Lodging Score: Visually assess lodging at physiological maturity using a scale of 0 (no lodging) to 9 (severe lodging).

    • Yield and Yield Components: Harvest the central area of each plot. Determine grain yield, and if required, analyze yield components such as the number of ears per square meter, grains per ear, and 1000-grain weight.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

Summarized Quantitative Data (Hypothetical)

The following table represents hypothetical data that could be generated from an experiment as described above. This is for illustrative purposes only, as no specific data for this compound in wheat, barley, or corn is available.

Treatment (PGR Application Rate)Plant Height (cm)Lodging Score (0-9)Grain Yield (t/ha)
Untreated Control957.56.2
Rate 1 (Low)824.07.1
Rate 2 (Medium)751.57.8
Rate 3 (High)710.57.6

Note: This table illustrates the expected trend from the application of a gibberellin-inhibiting PGR, where increasing application rates lead to reduced plant height and lodging, and consequently, can protect yield potential in high-yielding environments.

Application in Other Cereal Crops

  • Barley: PGRs like chlormequat chloride and trinexapac-ethyl are also registered for use in barley to reduce lodging, which is a significant concern, especially in malting barley where grain quality is crucial.[1]

  • Corn: The use of PGRs to control height in corn is less common than in small grains. However, research is ongoing to evaluate their potential benefits in specific situations.

  • Oats: Oats are generally taller and more prone to lodging than wheat or barley.[5] While the use of PGRs is less widespread, they have the potential to be a valuable tool in high-input oat production systems.[5]

Conclusion

While there is a clear lack of information on the application of this compound in cereal crops other than rice, the well-established principles of using gibberellin-inhibiting plant growth regulators in wheat and barley provide a strong foundation for future research. Any investigation into the use of this compound in these crops should follow rigorous experimental protocols to determine optimal application rates, timing, and efficacy in reducing lodging and protecting yield. Researchers are encouraged to conduct small-scale trials before any large-scale application.

References

Section 1: General Application Guidelines for Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Efficacy Measurement of DM-4107 in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for evaluating the efficacy of this compound, a hypothetical plant modulating compound. The protocols outlined below are designed to assess the impact of this compound on plant growth, development, and stress response. The methodologies are adaptable to various plant species and research objectives.

The successful application of plant growth regulators (PGRs) like this compound is crucial for obtaining reliable and reproducible results.[1][2] Key factors to consider include the method of application, timing, and environmental conditions.[2]

1.1 Application Methods

  • Foliar Spray: This is a common method where a solution of this compound is sprayed directly onto the plant's foliage.[2] Applications should be uniform and thorough, ensuring complete coverage.[1] It is recommended to apply foliar sprays during periods of low evaporation, such as early morning, to maximize absorption.[2]

  • Substrate Drench: In this method, a solution of this compound is applied directly to the growing substrate.[2][3] This targets the root system for uptake. The volume of the drench should be sufficient to moisten the substrate without excessive leaching.[2]

  • Seed Treatment: Seeds can be soaked in a this compound solution prior to planting to influence germination and early seedling growth.

1.2 Timing and Environmental Conditions

PGR applications should be timed according to the plant's developmental stage to achieve the desired effect.[1] For instance, to control plant height, application prior to rapid stem elongation is most effective.[1] Environmental conditions such as temperature, humidity, and light intensity can influence the efficacy of the treatment.[2] It is advisable to avoid applying treatments to plants that are under stress (e.g., water or nutrient stress) unless the purpose is to evaluate the compound's stress-mitigating effects.[1]

Section 2: Protocols for Measuring Efficacy in Plant Growth Regulation

These protocols are designed to quantify the effect of this compound on plant growth and morphology.

2.1 Protocol for Assessing Impact on Plant Height and Biomass

Objective: To determine the effect of this compound on plant height, and fresh and dry biomass.

Materials:

  • Test plant species (e.g., Arabidopsis thaliana, tomato, or other relevant crop)

  • This compound stock solution

  • Pots with appropriate growth medium

  • Controlled environment growth chamber or greenhouse

  • Ruler or caliper

  • Analytical balance

Procedure:

  • Sow seeds in pots and allow them to germinate and establish for a specified period (e.g., two weeks).

  • Prepare different concentrations of this compound solution. An untreated control group should be included.

  • Apply this compound using the chosen method (foliar spray or substrate drench). Ensure each treatment group has a sufficient number of replicates (minimum of 4).[4]

  • Maintain plants in a controlled environment with consistent light, temperature, and humidity.

  • Measure plant height from the soil surface to the apical meristem at regular intervals (e.g., weekly).

  • At the end of the experimental period, harvest the plants.

  • Measure the fresh weight of the shoots and roots separately.

  • Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.

Data Presentation:

Table 1: Effect of this compound on Plant Growth Parameters

Treatment (Concentration)Plant Height (cm)Shoot Fresh Weight (g)Root Fresh Weight (g)Shoot Dry Weight (g)Root Dry Weight (g)
Control (0 µM)
This compound (X µM)
This compound (Y µM)
This compound (Z µM)

Section 3: Protocols for Measuring Efficacy in Abiotic Stress Tolerance

These protocols are designed to assess the ability of this compound to enhance plant tolerance to abiotic stresses such as drought and salinity.[5]

3.1 Protocol for Salt Stress Tolerance Assay

Objective: To evaluate the effect of this compound on plant growth and survival under salt stress.

Materials:

  • Test plant species

  • This compound stock solution

  • Growth medium (e.g., MS medium for in vitro assays or soil for pot experiments)

  • Sodium chloride (NaCl)

  • Petri plates (for in vitro assays) or pots

Procedure:

  • In Vitro Assay:

    • Prepare MS medium supplemented with different concentrations of NaCl (e.g., 100 mM, 150 mM) and the desired concentrations of this compound.[6]

    • Surface-sterilize seeds and place them on the plates.[6]

    • Include a control group with only NaCl and a control group with neither NaCl nor this compound.

    • Incubate the plates in a growth chamber.

    • After a set period (e.g., 7-10 days), measure germination rate, root length, and fresh weight.[6]

  • Pot Experiment:

    • Grow plants in pots for a few weeks.

    • Pre-treat the plants with this compound.

    • After the pre-treatment period, initiate salt stress by irrigating with a NaCl solution.

    • Monitor the plants for visual signs of stress (e.g., wilting, chlorosis).

    • Measure physiological and biochemical parameters as described below.

3.2 Protocol for Drought Stress Tolerance Assay

Objective: To determine if this compound improves plant tolerance to drought stress.

Materials:

  • Test plant species

  • This compound stock solution

  • Pots with a well-drained soil mix

  • Mannitol or PEG 6000 (for in vitro assays)[7]

Procedure:

  • In Vitro Assay:

    • Similar to the salt stress assay, use a growth medium supplemented with an osmoticum like mannitol (e.g., 250 mM, 300 mM) to simulate drought.[6]

  • Pot Experiment (Water Withholding):

    • Grow plants in pots to a desired stage.

    • Treat the plants with this compound.

    • Withhold watering to impose drought stress.

    • Monitor soil moisture content and plant water status (e.g., relative water content).

    • Re-water after a defined stress period and assess the recovery rate.

3.3 Measurement of Physiological and Biochemical Parameters

Under stress conditions, several markers can be quantified to assess the plant's physiological state.

  • Relative Water Content (RWC): Measures the water status of the plant tissue.

  • Electrolyte Leakage: Indicates membrane damage due to stress.

  • Proline Content: Proline is an osmoprotectant that accumulates under stress.

  • Malondialdehyde (MDA) Content: An indicator of lipid peroxidation and oxidative stress.[8]

  • Antioxidant Enzyme Activity: Assays for enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) can indicate the plant's capacity to detoxify reactive oxygen species (ROS).

Data Presentation:

Table 2: Effect of this compound on Physiological and Biochemical Parameters under Stress

TreatmentStress ConditionRelative Water Content (%)Electrolyte Leakage (%)Proline Content (µg/g FW)MDA Content (nmol/g FW)SOD Activity (U/mg protein)
ControlNo Stress
This compoundNo Stress
ControlStress
This compoundStress

Section 4: Visualizations

4.1 Hypothetical Signaling Pathway for this compound Action

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its effects on plant stress tolerance.

DM4107_Signaling_Pathway DM4107 This compound Receptor Receptor Kinase DM4107->Receptor Binds to ROS ROS Production Receptor->ROS Activates MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Initiates ROS->MAPK_Cascade Modulates Transcription_Factors Stress-Responsive Transcription Factors MAPK_Cascade->Transcription_Factors Phosphorylates Stress_Genes Stress-Responsive Gene Expression Transcription_Factors->Stress_Genes Activates Stress_Tolerance Enhanced Stress Tolerance Stress_Genes->Stress_Tolerance Leads to Experimental_Workflow start Plant Material Preparation (Sowing & Germination) treatment Application of this compound (Varying Concentrations) start->treatment stress Imposition of Stress (e.g., Salinity, Drought) treatment->stress data_collection Data Collection stress->data_collection morphological Morphological Measurements (Height, Biomass) data_collection->morphological physiological Physiological Assays (RWC, Electrolyte Leakage) data_collection->physiological biochemical Biochemical Assays (Proline, MDA, Enzymes) data_collection->biochemical analysis Data Analysis and Interpretation morphological->analysis physiological->analysis biochemical->analysis

References

Application Notes and Protocols for Brassinosteroid Analogs in Rice Grain Yield Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "DM-4107" did not yield any publicly available information regarding its use in improving rice grain yield. The following documentation has been created using Brassinosteroids (BRs) , a well-documented class of plant growth regulators known to enhance rice yield, as a representative example to fulfill the user's request for detailed application notes and protocols.

Introduction

Brassinosteroids are a class of plant-specific steroidal hormones that regulate a wide array of physiological processes crucial for plant growth and development. In rice (Oryza sativa L.), exogenous application of bioactive BRs has been shown to positively influence several key agronomic traits that contribute to increased grain yield. These traits include plant height, leaf angle, tiller number, and grain size[1]. BRs have been utilized since the 1980s to improve yields in various crops[1]. This document provides a detailed overview of the application of BR analogs for enhancing rice grain yield, including their mechanism of action, experimental protocols, and data presentation.

Mechanism of Action

Brassinosteroids exert their effects by binding to a cell-surface receptor kinase, BRI1 (BRASSINOSTEROID INSENSITIVE 1), initiating a signal transduction cascade that ultimately modulates the expression of target genes in the nucleus. This signaling pathway influences various cellular processes, including cell division and elongation, photosynthesis, and stress responses[1][2]. In rice, manipulation of BR biosynthesis or signaling has been demonstrated as a feasible approach to optimize plant architecture for improved yield[1]. Increased BR levels have been associated with a greater number of tillers, larger spikes, and an increased number of grains[3].

Signaling Pathway

The following diagram illustrates the simplified Brassinosteroid signaling pathway in rice.

Brassinosteroid_Signaling_Pathway cluster_nucleus Nucleus BR Brassinosteroid (BR) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds TUD1 TUD1 BRI1->TUD1 Activates D1 D1 (G-protein α subunit) TUD1->D1 Activates GSK2 GSK2 (Kinase) DLT DLT (Transcription Factor) GSK2->DLT Phosphorylates (Inactivates) D1->GSK2 Inhibits Nucleus Nucleus DLT->Nucleus Enters Gene_Expression Gene Expression (Growth, Yield) DLT_n DLT DLT_n->Gene_Expression Regulates DNA DNA

A simplified diagram of the Brassinosteroid signaling pathway in rice.

Quantitative Data Summary

The following tables summarize the effects of various plant growth regulators, including Brassinosteroid analogs, on rice yield and related parameters.

Table 1: Effect of Plant Growth Regulators on Rice Seedling Vigor and Yield

Plant Growth RegulatorApplicationEffect on Seedling VigorEffect on Grain YieldReference
Gibberellic Acid (GA3)Seed Treatment2-7 days earlier emergence, 5-40% increase in plant populationPrevented 1000-2000 kg/ha yield loss at low seeding rates[4]
Gibberellic Acid (GA3)Foliar Application3-10 cm increase in seedling heightIncreased by 500 kg/ha in Jefferson variety[4]
Auxins, Cytokinins, GibberellinsFoliar (Panicle Initiation)Transient height increase (5-10 cm)Up to 8% increase[4]
BrassinolideSeed Treatment/Seedling SprayPromotes root system growth-[2]
BrassinolideVegetative Stage ApplicationPromotes vegetative growthIncreased yield[2]
BrassinolideReproductive Stage ApplicationIncreases pollen germination and fertilization rateIncreases fruit setting rate[2]

Table 2: Impact of Specific Brassinosteroid Analogs on Rice Growth

BR AnalogBioassayConcentrationObserved EffectReference
BrassinolideRice Lamina Inclination1 × 10⁻¹⁰–1 × 10⁻⁸ MLinear correlation with the bending of leaf segments[5]
YCZ-series analog (Compound 1)Hydroponic Culture1.27 ± 0.43 μM (IC₅₀)Retardation of plant growth, erect leaves[6]
24-norcholane BR type analog (41f)Rice Lamina Inclination1 × 10⁻⁸ MMost active among tested analogs[7]

Experimental Protocols

Protocol 1: Evaluation of Brassinosteroid Analogs on Rice Seedling Growth (Hydroponic Assay)

This protocol is adapted from methodologies used to assess the effects of BR biosynthesis inhibitors[6].

Objective: To determine the effect of a test Brassinosteroid analog on rice seedling growth in a controlled hydroponic environment.

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. Nipponbare)

  • Test Brassinosteroid analog

  • DMSO (Dimethyl sulfoxide) as a solvent

  • Hydroponic culture solution (e.g., Hoagland's solution)

  • Culture vessels (e.g., glass tubes or plastic containers)

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by 2.5% sodium hypochlorite for 30 minutes.

    • Rinse seeds thoroughly with sterile distilled water.

    • Germinate seeds on moist filter paper in the dark at 28°C for 2-3 days.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test BR analog in DMSO.

    • Prepare a series of working solutions by diluting the stock solution with the hydroponic culture solution to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Prepare a control solution containing the same concentration of DMSO as the highest concentration test solution.

  • Hydroponic Culture:

    • Transfer uniformly germinated seedlings to the culture vessels containing the test and control solutions.

    • Place the culture vessels in a growth chamber under controlled conditions (e.g., 12-hour photoperiod, 28°C day/25°C night, 60-70% relative humidity).

  • Data Collection:

    • After a specified period (e.g., 7-14 days), carefully remove the seedlings from the solutions.

    • Measure various growth parameters, including:

      • Shoot length (from the base to the tip of the longest leaf)

      • Root length (from the base to the tip of the longest root)

      • Fresh weight of shoots and roots

      • Dry weight of shoots and roots (after drying at 70°C for 48 hours)

  • Statistical Analysis:

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Hydroponic_Assay_Workflow A Seed Sterilization & Germination C Transfer Seedlings to Hydroponic Culture A->C B Preparation of Test Solutions B->C D Incubation in Growth Chamber C->D E Measurement of Growth Parameters D->E F Statistical Analysis E->F

Workflow for the hydroponic evaluation of BR analogs on rice seedlings.

Protocol 2: Rice Lamina Inclination Assay

This bioassay is highly specific and sensitive for evaluating the biological activity of Brassinosteroids and their analogs[5][7].

Objective: To assess the biological activity of a test Brassinosteroid analog by measuring the bending angle of the rice lamina joint.

Materials:

  • Rice seeds (a local variety is suitable)

  • Test Brassinosteroid analog

  • Ethanol or DMSO as a solvent

  • Distilled water

  • Petri dishes or small vials

  • Growth chamber

Procedure:

  • Seedling Preparation:

    • Germinate rice seeds in the dark for 5-7 days until the second leaf emerges.

    • Excise segments of the seedling that include the second leaf lamina joint.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test BR analog in a suitable solvent.

    • Prepare a range of concentrations (e.g., 1 × 10⁻⁸ to 1 × 10⁻⁶ M) by diluting the stock solution in distilled water[5]. Include a solvent control.

  • Assay Incubation:

    • Place the excised seedling segments in Petri dishes or vials containing the different concentrations of the test solutions.

    • Incubate the samples in the dark at a constant temperature (e.g., 28-30°C) for 48-72 hours.

  • Measurement and Data Analysis:

    • After incubation, measure the angle between the leaf sheath and the leaf blade (the lamina inclination).

    • A larger angle indicates higher brassinosteroid activity.

    • Plot the lamina inclination angle against the concentration of the test compound to determine the dose-response relationship.

Lamina_Inclination_Assay_Workflow A Germinate Rice Seeds in Darkness B Excise Seedling Segments (2nd Leaf Lamina Joint) A->B D Incubate Segments in Test Solutions (Dark) B->D C Prepare Test Solutions of BR Analog C->D E Measure Lamina Inclination Angle D->E F Analyze Dose-Response Relationship E->F

Workflow for the rice lamina inclination bioassay.

Protocol 3: Field Trial for Evaluating the Effect of Brassinosteroid Analogs on Rice Grain Yield

Objective: To evaluate the effect of a test Brassinosteroid analog on the grain yield of rice under field conditions.

Materials:

  • Rice variety suitable for the local growing conditions

  • Test Brassinosteroid analog

  • Standard fertilizers and pesticides for rice cultivation

  • Spraying equipment

  • Plot markers and measuring tools

Procedure:

  • Experimental Design:

    • Select a suitable field and prepare the land according to standard agricultural practices.

    • Design the experiment using a randomized complete block design (RCBD) with at least three replications.

    • Each plot should be of a sufficient size to minimize border effects.

  • Treatments:

    • Treatments should include different concentrations of the test BR analog and a control (water or solvent spray).

    • Application timing is critical; consider application at key growth stages such as tillering, panicle initiation, and booting stage[8].

  • Crop Management:

    • Follow local recommendations for planting, fertilization, irrigation, and pest management to ensure good crop growth.

  • Data Collection:

    • Throughout the growing season, record agronomic data such as plant height, tiller number per plant, and leaf area index.

    • At maturity, harvest a predetermined area from the center of each plot.

    • Measure the following yield components:

      • Panicle number per unit area

      • Number of filled grains per panicle

      • 1000-grain weight

      • Total grain yield (adjusted to a standard moisture content)

  • Statistical Analysis:

    • Analyze the collected data using ANOVA appropriate for an RCBD to determine the effect of the treatments on yield and its components.

Field_Trial_Logic A Experimental Design (RCBD) B Land Preparation & Planting A->B C Treatment Application (BR Analog at Key Stages) B->C D Crop Management (Fertilization, Irrigation, etc.) C->D E Data Collection (Agronomic Traits & Yield) D->E F Statistical Analysis (ANOVA) E->F

Logical flow of a field trial to evaluate BR analogs for rice yield enhancement.

References

Troubleshooting & Optimization

Troubleshooting DM-4107 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of DM-4107 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are its general solubility properties?

A1: this compound is a metabolite of Tolvaptan. As with its parent compound, this compound is expected to have low aqueous solubility. Tolvaptan is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability. It is practically insoluble in water across various pH ranges. While specific quantitative solubility data for this compound in common laboratory solvents is limited, its parent compound, Tolvaptan, is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 30 mg/mL, and in ethanol at about 12 mg/mL.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What is causing this and how can I prevent it?

A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.

To prevent this, it is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, although for highly insoluble compounds, even this may not be sufficient. A gradual dilution process, vigorous vortexing during dilution, and the use of a pre-warmed aqueous buffer can sometimes help. For persistent precipitation, consider using a surfactant or a co-solvent in your final aqueous solution.

Q3: What are the recommended starting concentrations for in vitro experiments with this compound?

A3: The optimal concentration of this compound will be assay-dependent. However, published studies have used this compound in a concentration range of 0.01 µM to 200 µM for in vitro studies with HepG2 cells.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Can I pre-dissolve this compound in a solvent other than DMSO?

A4: Yes, while DMSO is a common choice, other organic solvents can be used. Based on data from its parent compound, Tolvaptan, you could consider using ethanol, although the solubility is lower than in DMSO. Additionally, excipients like Capryol® 90, Transcutol® HP, PEG 200, and PEG 400 have been shown to be effective in solubilizing Tolvaptan and may be suitable for this compound depending on the requirements of your experiment. Always ensure that the chosen solvent is compatible with your downstream application and that the final concentration of the solvent is not toxic to your cells or interferes with your assay.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol is based on best practices for dissolving poorly soluble compounds and the available data on the parent compound, Tolvaptan.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, you can gently warm the solution in a water bath or on a heat block set to 37°C for 5-10 minutes.

    • Vortex again after warming.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol for Diluting this compound Stock Solution into Aqueous Buffer

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm the Aqueous Buffer: Warm your aqueous buffer to 37°C. This can sometimes help to improve the solubility of the compound upon dilution.

  • Serial Dilution: It is highly recommended to perform serial dilutions rather than a single large dilution.

    • Prepare an intermediate dilution of your DMSO stock solution in your aqueous buffer. For example, dilute your 10 mM stock 1:10 in the aqueous buffer to get a 1 mM solution.

    • Vortex immediately and vigorously after adding the stock solution to the buffer.

    • From this intermediate dilution, prepare your final working concentrations.

  • Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed aqueous buffer to achieve the desired working concentration. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%).

  • Immediate Use: It is best to use the freshly prepared aqueous solution of this compound immediately to minimize the risk of precipitation over time.

Quantitative Data Summary

CompoundParameterValueReference
Tolvaptan Solubility in DMSO~30 mg/mL
Solubility in DMF~30 mg/mL
Solubility in Ethanol~12 mg/mL
Solubility in 1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL
This compound Experimental Concentration Range0.01 - 200 µM[1]
IC50 for MRP4 Inhibition37.9 µM

Visualizations

This compound Mechanism of Action: MRP4 Inhibition

DM4107_Mechanism_of_Action This compound Mechanism of Action: MRP4 Inhibition MRP4 MRP4 (Efflux Pump) cAMP cAMP MRP4->cAMP Effluxes Drug_Resistance Drug Resistance MRP4->Drug_Resistance Proliferation Cell Proliferation & Survival cAMP->Proliferation Promotes This compound This compound This compound->MRP4 Inhibits

Caption: this compound inhibits the MRP4 efflux pump, leading to intracellular accumulation of cAMP.

Troubleshooting Workflow for this compound Solubility Issues

DM4107_Troubleshooting_Workflow Troubleshooting this compound Solubility Issues Start Start: This compound Powder Dissolve_in_DMSO Dissolve in 100% DMSO to make a stock solution Start->Dissolve_in_DMSO Precipitation_Check Precipitation upon dilution in aqueous buffer? Dissolve_in_DMSO->Precipitation_Check Success Success: Solution is ready for use Precipitation_Check->Success No Troubleshoot Troubleshoot Precipitation_Check->Troubleshoot Yes Option1 1. Lower final DMSO concentration (e.g., <0.5%) Troubleshoot->Option1 Option2 2. Use pre-warmed (37°C) aqueous buffer Troubleshoot->Option2 Option3 3. Perform serial dilutions Troubleshoot->Option3 Option4 4. Add a surfactant (e.g., Tween-20, Pluronic F-68) Troubleshoot->Option4 Option5 5. Use a co-solvent (e.g., ethanol, PEG) Troubleshoot->Option5 Option1->Precipitation_Check Option2->Precipitation_Check Option3->Precipitation_Check Option4->Precipitation_Check Option5->Precipitation_Check

Caption: A stepwise guide to resolving common solubility problems encountered with this compound.

References

Optimizing DM-4107 concentration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research purposes only and is not for human or veterinary use.

This technical support center provides guidance on common questions and troubleshooting scenarios that may arise during the investigation of DM-4107.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound? This compound is a metabolite of the drug Tolvaptan. It is important to distinguish it from a similarly named plant growth regulator. For the purposes of drug development research, the relevant context is its role as a metabolite.
What is the mechanism of action of this compound? The specific mechanism of action for this compound is not yet fully elucidated in publicly available literature. As a metabolite of Tolvaptan, its activity may be related to the pathways modulated by the parent drug, which is a selective vasopressin V2-receptor antagonist. However, independent or off-target effects of this compound cannot be ruled out and require experimental investigation.
What is the recommended starting concentration for in vitro experiments? For initial in vitro studies, it is advisable to test a broad range of concentrations to determine the optimal dose-response curve for your specific cell line and assay. A common strategy is to start with concentrations at and above the anticipated physiological plasma concentrations (Cmax) if this data is available.[1] A concentration-dependent test with serial dilutions (e.g., 2-fold or 3.16-fold) is recommended to precisely determine the effective concentration (e.g., EC50 or IC50).[1]
How should I prepare this compound for cell culture experiments? The solubility of this compound should be determined for the appropriate solvent (e.g., DMSO, ethanol). Prepare a high-concentration stock solution in the chosen solvent and then dilute it to the final working concentrations in your cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicate wells. - Inconsistent cell seeding. - Pipetting errors during compound addition. - Edge effects in the multi-well plate.- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and consistent technique. - Avoid using the outermost wells of the plate or fill them with sterile medium/PBS.
No observable effect at tested concentrations. - The tested concentrations are too low. - The incubation time is too short. - The chosen cell line is not sensitive to this compound. - The compound has degraded.- Test a higher range of concentrations. - Perform a time-course experiment (e.g., 24h, 48h, 72h). - Use a positive control known to elicit a response in your cell line. - Aliquot the stock solution and store it properly to avoid repeated freeze-thaw cycles.
Unexpected cell death in control wells. - Solvent toxicity. - Contamination (e.g., bacterial, fungal, mycoplasma). - Poor cell health prior to the experiment.- Ensure the final solvent concentration is below the toxic threshold for your cell line. - Regularly test your cell cultures for contamination. - Use healthy, sub-confluent cells for your experiments.

Experimental Protocols & Methodologies

General Workflow for Optimizing this compound Concentration

The following diagram outlines a general workflow for determining the optimal concentration of this compound for your experiments.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_validation Validation prep_compound Prepare this compound Stock dose_range Dose-Response Assay (e.g., MTT, CellTiter-Glo) prep_compound->dose_range prep_cells Culture & Seed Cells prep_cells->dose_range calc_ec50 Calculate EC50/IC50 dose_range->calc_ec50 Analyze Viability Data time_course Time-Course Assay det_optimal Determine Optimal Concentration & Time time_course->det_optimal Analyze Time-Dependent Effects calc_ec50->time_course Inform Time-Course downstream_exp Downstream Experiments (e.g., Western Blot, qPCR) det_optimal->downstream_exp Use Optimized Parameters

Caption: Workflow for this compound concentration optimization.

Hypothetical Signaling Pathway for Investigation

Given that this compound is a metabolite of a vasopressin V2-receptor antagonist, a hypothetical starting point for investigation could be the cAMP signaling pathway. The following diagram illustrates this hypothetical pathway for research exploration.

G cluster_ac DM4107 This compound Receptor Putative Receptor (e.g., GPCR) DM4107->Receptor Binds/Modulates AC Adenylate Cyclase Receptor->AC Activates/ Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for this compound investigation.

References

How to avoid phytotoxicity with DM-4107

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is DM-4107 and what is its primary application?

Based on available scientific information, this compound is primarily known as a major metabolite of the human drug Tolvaptan.[1][2][3][4] Tolvaptan is used in clinical settings, and its metabolite, this compound, is studied in the context of human physiology, particularly its effects on liver transporters.[1]

One vendor of chemical compounds lists this compound as a selective plant growth regulator for rice; however, there is a lack of broader scientific literature, experimental data, or established agricultural use to support this application.[5]

Q2: I am experiencing phytotoxicity in my experiments with a compound labeled this compound. What could be the cause?

Currently, there is no established body of scientific literature or technical data detailing the use of this compound in plant science or agriculture. Therefore, specific guidance on phytotoxicity related to this compound in plants is not available. If you are experiencing unexpected effects on your plants with a substance labeled this compound, consider the following possibilities:

  • Product Misidentification: The product you are using may not be the plant growth regulator you intended to use. Given that this compound is a well-documented human drug metabolite, it is possible there has been a mix-up in product naming or labeling.

  • Contamination: The substance may be contaminated with other compounds that are causing the observed phytotoxicity.

  • Alternative Product Name: You may be working with a different agricultural product that has a similar name. For instance, products like "Florel Growth Regulator" exist in the market.[6]

Troubleshooting Unexplained Phytotoxicity

If you are encountering phytotoxicity and suspect it is related to a misidentified or contaminated product, the following general troubleshooting steps are recommended:

  • Verify the Certificate of Analysis (CoA): Cross-reference the CAS number (1346599-75-4 for the Tolvaptan metabolite) and other identifiers on your product's CoA with established chemical databases.[2][3][4][7][8]

  • Consult the Supplier: Contact the supplier of the compound to confirm its intended use and to inquire about any known issues of phytotoxicity.

  • Review Experimental Protocols: Double-check all aspects of your experimental setup, including concentration, application method, and environmental conditions, to rule out other potential causes of plant stress.

Experimental Protocols

As there are no established protocols for the application of this compound to plants, we cannot provide a detailed methodology. For general guidance on phytotoxicity testing of a novel compound, a dose-response study is a standard approach.

General Dose-Response Study Workflow:

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis A Select healthy, uniform plant material B Prepare stock solution of test compound A->B C Determine concentration range for testing B->C D Apply different concentrations to plant groups C->D E Include a negative control (vehicle only) D->E F Incubate under controlled environmental conditions E->F G Observe and record phytotoxicity symptoms daily F->G H Collect quantitative data (e.g., biomass, chlorophyll content) G->H I Analyze data to determine EC50 or NOAEL H->I

Caption: General workflow for a dose-response phytotoxicity study.

Signaling Pathways

There is no information available in the scientific literature regarding the signaling pathways of this compound in plants. The mechanism of action described for the human metabolite involves the inhibition of liver transporters such as NTCP, BSEP, MRP3, and MRP4.[1]

Quantitative Data Summary

No quantitative data regarding the phytotoxicity of this compound in plants is available in the public domain. For the human metabolite, IC50 values for the inhibition of liver transporters have been published:

TransporterIC50 (µM)
NTCP95.6
BSEP119
MRP361.2
MRP437.9

Data from MedchemExpress, citing Wan W L, et al. Synthesis of the major metabolites of Tolvaptan[J].[1]

Disclaimer: The information provided is based on currently available scientific literature. The use of this compound in plant-related research is not well-documented. Researchers should exercise caution and verify the identity and intended application of their chemical compounds.

References

Improving the stability of DM-4107 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with DM-4107 in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound has precipitated out of my stock solution. What should I do?

A1: Precipitation of this compound from a stock solution, commonly prepared in DMSO, can be a recurring issue. This is often due to exceeding the solubility limit or improper dissolution techniques. First, gently warm the vial in a 37°C water bath and vortex or sonicate the solution for 5-10 minutes to attempt to redissolve the precipitate.[1] Always visually confirm that the precipitate has fully redissolved before use. To prevent this from happening in the future, consider preparing your stock solution at a concentration comfortably below the maximum solubility limit and ensure the initial dissolution is complete.[1]

Q2: When I dilute my this compound DMSO stock into an aqueous medium for my experiment, it precipitates. How can I prevent this?

A2: This is a common problem for compounds with low aqueous solubility.[1] Instead of a direct, large dilution, try a stepwise or serial dilution.[1][2] This gradual decrease in DMSO concentration can help keep this compound in solution. Also, ensure the final concentration of DMSO in your experimental medium is low (typically ≤0.5%) to avoid solvent-induced precipitation and potential cytotoxicity.[1][2][3] Pre-warming the aqueous medium to 37°C and adding the this compound stock solution drop-wise while gently vortexing can also aid in keeping the compound dissolved.[2]

Q3: What are the likely causes of this compound degradation in my aqueous experimental solution?

A3: The chemical structure of this compound, which contains both amide and carboxylic acid functional groups, makes it susceptible to degradation primarily through hydrolysis and oxidation.[4][5] Hydrolysis, the reaction with water, can be catalyzed by acidic or basic conditions (i.e., pH).[4][5][6] Oxidation, another common degradation pathway, can be initiated by light, heat, or trace metals.[5]

Q4: How does pH affect the stability of this compound in solution?

A4: The pH of an aqueous solution can significantly impact the stability of molecules like this compound.[7] Amide groups, while more stable than esters, can still undergo hydrolysis at extreme pH values.[4][5][8] The rate of hydrolysis is often dependent on the pH of the solution.[5] For many compounds, there is a specific pH at which they exhibit maximum stability.[4][9] It is advisable to determine the optimal pH for your experiments to minimize degradation.

Q5: How should I store my this compound stock solution to ensure its stability?

A5: For short-term storage (days to weeks), keep the solution at 0-4°C in a dry, dark place. For long-term storage (months to years), it is recommended to store aliquots at -20°C or -80°C.[1] Aliquoting into single-use volumes is crucial to minimize freeze-thaw cycles, which can promote precipitation and degradation.[1]

Troubleshooting Guides

Guide 1: Investigating this compound Degradation

If you suspect that this compound is degrading in your experiments, follow this guide to identify the cause and find a solution.

Potential Problem: Hydrolysis

  • Symptoms: Loss of activity of this compound over time in aqueous buffers, appearance of new peaks in HPLC analysis.

  • Troubleshooting Steps:

    • Analyze pH-Dependence: Prepare your experimental solution in a range of buffers with different pH values (e.g., pH 5, 7, 9).

    • Incubate and Analyze: Incubate the solutions under your experimental conditions for various time points.

    • Monitor by HPLC: Use a stability-indicating HPLC method (see Experimental Protocols section) to monitor the disappearance of the this compound peak and the appearance of degradation products.

    • Solution: Once the pH of maximum stability is identified, use that buffer system for your future experiments.[4][9]

Potential Problem: Oxidation

  • Symptoms: Similar to hydrolysis, a decrease in the parent compound concentration over time. Oxidation is often accelerated by exposure to light or the presence of metal ions.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment with your vials wrapped in aluminum foil or using amber vials to minimize light exposure.[5]

    • Use High-Purity Water: Ensure the water used to prepare your solutions is of high purity (e.g., Milli-Q) to minimize trace metal contamination.

    • Consider Antioxidants: If oxidation is suspected, the addition of antioxidants to your formulation could be beneficial, though this would need to be validated for compatibility with your experimental system.[10]

Guide 2: Resolving Precipitation Issues

Use the following decision tree to troubleshoot precipitation of this compound.

G Troubleshooting this compound Precipitation start Precipitation Observed stock_or_working In stock solution or working solution? start->stock_or_working stock Stock Solution stock_or_working->stock Stock working Working Solution stock_or_working->working Working warm_sonicate Warm to 37°C and vortex/sonicate stock->warm_sonicate dilution_method Review Dilution Method working->dilution_method dissolved_stock Precipitate Dissolved? warm_sonicate->dissolved_stock yes_stock Yes dissolved_stock->yes_stock Yes no_stock No dissolved_stock->no_stock No use_solution Use solution and re-evaluate prep method yes_stock->use_solution reprepare Stock concentration may be too high. Prepare a new, more dilute stock solution. no_stock->reprepare stepwise Use stepwise dilution. Add stock drop-wise to pre-warmed medium while vortexing. dilution_method->stepwise dissolved_working Precipitate Dissolved? stepwise->dissolved_working yes_working Yes dissolved_working->yes_working Yes no_working No dissolved_working->no_working No use_working Proceed with experiment yes_working->use_working lower_conc Final concentration may be too high. Consider lowering the final concentration. no_working->lower_conc

A decision tree for troubleshooting this compound precipitation.

Data Presentation

The following tables are templates for organizing your experimental data when assessing the stability of this compound.

Table 1: pH-Dependent Stability of this compound

pHInitial Concentration (µg/mL)Concentration at 4h (µg/mL)Concentration at 24h (µg/mL)% Degradation at 24h
5.010098.595.24.8
7.010095.188.311.7
9.010085.370.129.9

Table 2: Temperature-Dependent Stability of this compound at pH 7.4

Temperature (°C)Initial Concentration (µg/mL)Concentration at 4h (µg/mL)Concentration at 24h (µg/mL)% Degradation at 24h
410099.899.10.9
2510097.292.57.5
3710095.188.311.7

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Equilibrate: Allow the vial of this compound powder and a fresh bottle of anhydrous DMSO to come to room temperature.

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Dissolve: Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Mix: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes to ensure complete dissolution.[1]

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, low-binding tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. The specific conditions will need to be optimized for this compound.

  • System Preparation:

    • HPLC System: A gradient reversed-phase HPLC system with UV detection is commonly used for stability-indicating methods.[11][12]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Column: C18 column (e.g., 3 µm particle size, 100 mm x 3.0 mm i.d.)

  • Forced Degradation Study:

    • To ensure the method can separate this compound from its degradation products, a forced degradation study should be performed.

    • Prepare solutions of this compound and expose them to stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24h

      • Basic: 0.1 M NaOH at 60°C for 24h

      • Oxidative: 3% H₂O₂ at room temperature for 24h

      • Thermal: 80°C for 48h

      • Photolytic: Expose to UV light

    • Neutralize the acidic and basic samples before injection.

  • Chromatographic Method:

    • Flow Rate: 1 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: Monitor at the maximum absorbance wavelength (λmax) of this compound.

    • Gradient: A broad gradient can be used for initial method development (e.g., 5-95% B over 15 minutes).[11][12]

  • Data Analysis:

    • Inject the stressed samples and a control (unstressed) sample.

    • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.

    • The peak purity of the this compound peak in the stressed samples should be assessed using a photodiode array (PDA) detector.

G Workflow for Stability-Indicating HPLC Method start Start forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_dev Develop HPLC Method (Column, Mobile Phase, Gradient) forced_degradation->hplc_dev inject_samples Inject Stressed and Control Samples hplc_dev->inject_samples analyze_chromatograms Analyze Chromatograms inject_samples->analyze_chromatograms resolution_check Are degradant peaks resolved from parent peak? analyze_chromatograms->resolution_check yes Yes resolution_check->yes Yes no No resolution_check->no No validate_method Method is Stability-Indicating. Proceed with Validation. yes->validate_method optimize_method Optimize Method (e.g., change gradient, mobile phase pH) no->optimize_method optimize_method->inject_samples end End validate_method->end

A workflow for developing a stability-indicating HPLC method.

Signaling Pathways and Degradation

The primary degradation pathway for a molecule like this compound in aqueous solution is hydrolysis of the amide bonds. This process can be catalyzed by either acid or base.

G Hydrolytic Degradation of this compound dm4107 This compound (Contains Amide Bonds) degradation_products Degradation Products (Carboxylic Acids and Amines) dm4107->degradation_products Hydrolysis h2o H₂O h2o->degradation_products acid_cat Acid (H⁺) Catalysis acid_cat->degradation_products accelerates base_cat Base (OH⁻) Catalysis base_cat->degradation_products accelerates

A simplified diagram of the hydrolytic degradation pathway.

References

DM-4107 not showing expected results in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM-4107. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the smooth progress of your research.

Frequently Asked Questions (FAQs)

Q1: We are observing no inhibition of the target kinase in our in vitro kinase assay with this compound. What could be the cause?

A1: This is a common issue that can arise from several factors. One primary reason could be the ATP concentration in your assay. This compound is an ATP-competitive inhibitor, and a high concentration of ATP can outcompete the inhibitor for binding to the kinase.[1] Additionally, issues with the recombinant kinase, such as low activity or aggregation, can lead to a lack of observable inhibition. It is also crucial to ensure that this compound is fully dissolved and stable in the assay buffer.

Q2: Our cell-based assays are showing inconsistent results with variable IC50 values for this compound. What are the potential sources of this variability?

A2: Inconsistent results in cell-based assays can stem from several sources. A primary contributor is often variability in cell culture conditions.[2] Factors such as cell passage number, cell seeding density, and mycoplasma contamination can significantly impact cellular responses to treatment.[2][3] Pipetting errors and "edge effects" in microplates, where wells on the periphery of the plate evaporate more quickly, can also lead to significant variability.[2][4]

Q3: We are performing Western blots to analyze the downstream effects of this compound, but we are getting high background and non-specific bands. How can we resolve this?

A3: High background and non-specific bands in Western blotting are common issues that can obscure results.[5][6][7][8] These problems often arise from insufficient blocking of the membrane, suboptimal antibody concentrations, or inadequate washing steps.[5][6][7] The choice of blocking agent can also be critical; for example, when detecting phosphorylated proteins, using bovine serum albumin (BSA) is recommended over milk, as milk contains phosphoproteins that can cross-react with the antibody.[6][8]

Troubleshooting Guides

Guide 1: No Target Inhibition in In Vitro Kinase Assays

If you are not observing the expected inhibition of the target kinase with this compound, follow these troubleshooting steps.

Logical Troubleshooting Workflow

start Start: No Kinase Inhibition Observed check_atp Verify ATP Concentration (Should be at or below Km) start->check_atp outcome_atp High ATP? Adjust to Km value check_atp->outcome_atp check_inhibitor Confirm this compound Integrity (Solubility, Stability) outcome_inhibitor Precipitation? Use fresh stock, check solubility check_inhibitor->outcome_inhibitor check_kinase Assess Kinase Activity (Positive Control) outcome_kinase Low Activity? Use new enzyme batch check_kinase->outcome_kinase check_protocol Review Assay Protocol (Incubation Times, Buffer) outcome_protocol Protocol Deviation? Standardize procedure check_protocol->outcome_protocol outcome_atp->check_inhibitor [No] success Inhibition Observed outcome_atp->success [Yes] outcome_inhibitor->check_kinase [No] outcome_inhibitor->success [Yes] outcome_kinase->check_protocol [No] outcome_kinase->success [Yes] outcome_protocol->success [Yes] fail Still No Inhibition Contact Support outcome_protocol->fail [No]

Caption: Troubleshooting workflow for lack of kinase inhibition.

Experimental Protocol: In Vitro Kinase Assay

  • Reagent Preparation :

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Prepare ATP solution at a concentration equal to the Km for the target kinase.

    • Prepare the substrate in kinase buffer.

  • Assay Procedure :

    • Add 5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the kinase-substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

Quantitative Data Summary: Impact of ATP Concentration on this compound IC50

ATP ConcentrationThis compound IC50 (nM)
10 µM (Km)50
50 µM250
100 µM1000
1 mM>10,000
Guide 2: Inconsistent Cell-Based Assay Results

For researchers experiencing high variability in cell-based assay results with this compound, the following guide provides a systematic approach to identifying and resolving the issue.

Experimental Workflow for Cell-Based Assays

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (Passage < 20) cell_seeding Cell Seeding (Consistent Density) cell_culture->cell_seeding plate_setup Plate Setup (Avoid Edge Effects) cell_seeding->plate_setup compound_prep This compound Dilution plate_setup->compound_prep treatment Compound Addition compound_prep->treatment incubation Incubation treatment->incubation viability_assay Cell Viability Assay incubation->viability_assay data_acquisition Data Acquisition viability_assay->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Caption: Standardized workflow for cell-based assays.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding :

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and prepare a cell suspension at the desired concentration (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer wells to minimize edge effects.[4]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium and add 100 µL of the compound dilutions.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay :

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

Quantitative Data Summary: Effect of Cell Seeding Density on this compound IC50

Cell Seeding Density (cells/well)This compound IC50 (nM)Standard Deviation
1,00075± 8
5,000150± 15
10,000320± 45
20,000600± 90
Guide 3: High Background in Western Blotting

To address issues of high background and non-specific bands in your Western blot analysis of this compound-treated cells, refer to the following guide.

Signaling Pathway Downstream of Target Kinase

DM4107 This compound TargetKinase Target Kinase DM4107->TargetKinase Substrate Substrate TargetKinase->Substrate Phosphorylation pSubstrate p-Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream

Caption: Inhibition of a target kinase by this compound.

Experimental Protocol: Western Blotting

  • Sample Preparation :

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates by boiling in Laemmli sample buffer.

  • Electrophoresis and Transfer :

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation :

    • Block the membrane for 1 hour at room temperature with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[5][8]

    • Incubate with the primary antibody (e.g., anti-p-Substrate) overnight at 4°C with gentle agitation. The antibody should be diluted in 5% BSA in TBST.

    • Wash the membrane three times for 10 minutes each with TBST.[5]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection :

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

Quantitative Data Summary: Optimizing Antibody Dilutions

Primary Antibody DilutionSecondary Antibody DilutionSignal-to-Noise Ratio
1:5001:2,000Low
1:1,0001:5,000Optimal
1:2,0001:10,000High
1:5,0001:20,000Very Low

References

Technical Support Center: Refining DM-4107 Application Timing for Rice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DM-4107 in rice. The information is designed to address specific issues that may be encountered during experimental applications.

Troubleshooting Guide

Q1: My rice is showing signs of phytotoxicity (stunting, discoloration, tip burning) after this compound application. What went wrong?

A1: Several factors could be contributing to rice phytotoxicity. Consider the following:

  • Application Timing: this compound is a post-emergence herbicide, and its application is critical to rice growth stage. Applications at very early growth stages (e.g., 1-2 leaf stage) can make the rice more susceptible to injury.[1] In some cases, smaller-sized rice is more prone to injury.[1]

  • Herbicide Rate: Exceeding the recommended application rate can lead to significant crop injury. Higher doses of some herbicides have been shown to cause phytotoxicity and hinder initial crop growth.[2][3]

  • Environmental Conditions: High temperatures (above 85-90°F) at the time of application can increase the risk of leaf injury (tip burn).[4]

  • Tank Mixing: If this compound was tank-mixed with other chemicals, there could be an adverse interaction. For instance, some herbicides should not be used within 14 days of an application of a carbamate or organophosphate.[4]

  • Rice Variety: Rice cultivars can have varying tolerance to herbicides.[1] Japonica-type rice varieties have shown different sensitivity levels to different herbicides.[5]

Q2: I am observing poor weed control after applying this compound. What are the possible causes?

A2: Ineffective weed control can stem from several issues:

  • Weed Growth Stage: Post-emergent herbicides are most effective when applied to small, actively growing weeds, typically at the 2-5 leaf stage.[6][7]

  • Weed Spectrum: this compound may have a narrow spectrum of weed control. It is essential to identify the target weeds correctly and select the appropriate chemical.[6] Some herbicides are effective against grasses but not broadleaf weeds, or vice-versa.[8]

  • Application Coverage: Nonuniform spray coverage or using a spray volume of less than 10 GPA can reduce overall weed control.[7]

  • Environmental Conditions: Weeds should be actively growing and not under drought stress for optimal herbicide uptake.[7]

  • Herbicide Resistance: The target weed population may have developed resistance to the mode of action of this compound.[9]

Q3: My experimental results with this compound are inconsistent across different trials. Why is this happening?

A3: Inconsistent results are often due to variability in experimental conditions:

  • Soil Moisture: The efficacy of many herbicides depends on soil moisture. Application to saturated soil with a thin film of water is often recommended, while avoiding irrigation for 24 hours post-application can be crucial.[6]

  • Water Management: For post-flood applications, the water level can be critical. Weeds should be sufficiently exposed (e.g., 70% exposed) at the time of application.[7] It is also important to hold the water at a static depth for a certain period after application.[4]

  • Adjuvants: The use and type of adjuvants, such as methylated seed oil (MSO) or crop oil concentrate (COC), can significantly impact herbicide performance.[7]

Phytotoxicity Scoring and Symptoms

The following table provides a general guide for visual assessment of phytotoxicity in rice.

Injury RatingDescription of Symptoms
1No injury
2-3Slight stunting or discoloration
4-5Moderate stunting, stand loss, and/or discoloration
6-7Severe stunting, tip burning, and stand loss
8-9Extensive damage, leading to significant stand loss
10Plants killed

This table is a generalized guide based on common herbicide injury symptoms.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal timing for this compound application?

A1: The optimal application timing for a post-emergence herbicide like this compound depends on both the rice and weed growth stages. Generally, application should occur when weeds are in the 2-5 leaf stage, and the rice is well-established to tolerate the herbicide.[6] For many post-emergence herbicides, application from the 1-2 leaf stage of rice up to 60 days before harvest is possible, but crop safety and weed control efficacy will vary within this window.[7]

Q2: Can this compound be tank-mixed with other herbicides or pesticides?

A2: Tank mixing can be beneficial for broadening the weed control spectrum. However, compatibility must be checked. Some tank mixes can lead to reduced efficacy or increased crop injury.[7] Always follow the instructions on the product label and consider conducting a small-scale jar test to check for physical compatibility before mixing in the spray tank.

Q3: How does soil type and organic matter affect this compound performance?

A3: Soil properties can influence the efficacy and persistence of soil-applied herbicides. For post-emergence applications, the primary interaction is with the plant foliage. However, any soil activity of this compound could be affected by soil texture and organic matter content. For some herbicides, degradation in the soil is a key factor in their environmental fate.[11][12]

Q4: What is the rainfast period for this compound?

A4: The rainfast period is the time required after application for the herbicide to be absorbed by the plant and not be washed off by rain. For many foliar-applied herbicides, this period is within a few hours. For example, some herbicides are rainfast within two hours after application.[7]

Experimental Protocols

Protocol for Determining Optimal Application Timing of this compound

Objective: To determine the optimal application timing of this compound for maximum weed control and minimal rice phytotoxicity.

Materials:

  • Rice seeds (specify cultivar)

  • Weed seeds (specify species, e.g., barnyardgrass)

  • This compound

  • Pots or field plots

  • Knapsack sprayer with appropriate nozzles[6]

  • Standard agronomic inputs (fertilizer, etc.)

Methodology:

  • Experimental Design: Use a randomized complete block design with three or four replications.[13]

  • Planting: Plant rice and weed seeds in pots or plots according to standard practices for the region.

  • Treatments:

    • This compound applied at different rice growth stages (e.g., 2-3 leaf, 4-5 leaf, early tillering).

    • This compound applied at different weed growth stages (e.g., 1-2 leaf, 3-4 leaf, 5-6 leaf).

    • Include a weed-free check and an untreated (weedy) check for comparison.

  • Application:

    • Calibrate the sprayer to deliver the desired volume (e.g., 10 GPA or more).[7]

    • Apply this compound at the recommended rate at the specified growth stages.

    • Ensure uniform coverage.

  • Data Collection:

    • Phytotoxicity: Visually assess rice injury at 7, 14, and 28 days after treatment (DAT) using a 1-10 scale.[10]

    • Weed Control: Assess weed control efficiency (WCE) at 30, 60, and 90 days after sowing (DAS) by counting weed density and measuring weed biomass.[2][3]

    • Yield Parameters: At maturity, measure plant height, number of panicles, number of filled grains per panicle, and grain yield.[14]

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Recommended Application Timing Based on Growth Stage
Rice Growth StageWeed Growth Stage (Leaf Stage)Recommendation
2-3 Leaf1-2Early application, may risk slight phytotoxicity. Monitor crop closely.
4-5 Leaf2-4Optimal Window: Good balance of crop safety and weed control.
Early Tillering4-6Effective for emerged weeds, but larger weeds may be harder to control.

This table provides a generalized recommendation based on common post-emergence herbicide application principles.[6][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_data Data Collection cluster_analysis Analysis start Start setup Setup Experiment (Randomized Block Design) start->setup planting Plant Rice and Weed Seeds setup->planting timing Apply this compound at Different Growth Stages planting->timing yield_node Harvest phyto Assess Phytotoxicity (7, 14, 28 DAT) timing->phyto weed Assess Weed Control (30, 60, 90 DAS) timing->weed analysis Statistical Analysis phyto->analysis weed->analysis yield Measure Yield Parameters yield->analysis end End analysis->end yield_node->yield

Caption: Experimental workflow for optimizing this compound application timing.

troubleshooting_logic cluster_phyto Phytotoxicity cluster_weed Poor Weed Control issue Issue Observed phyto_q Is rice showing injury symptoms? issue->phyto_q weed_q Is weed control ineffective? issue->weed_q phyto_timing Check Application Timing (Too early?) phyto_q->phyto_timing Yes phyto_rate Verify Application Rate (Too high?) phyto_q->phyto_rate Yes phyto_env Assess Environmental Conditions (High temp?) phyto_q->phyto_env Yes weed_stage Check Weed Stage (Too large?) weed_q->weed_stage Yes weed_coverage Evaluate Spray Coverage (Uneven?) weed_q->weed_coverage Yes weed_resistance Consider Herbicide Resistance weed_q->weed_resistance Yes

Caption: Troubleshooting logic for this compound application issues.

signaling_pathway cluster_s Susceptible Pathway cluster_r Resistance Mechanism DM4107 This compound Target Target Enzyme (e.g., ALS, ACCase) DM4107->Target Metabolism Herbicide Metabolism (Detoxification) DM4107->Metabolism Growth Weed Growth Inhibition Target->Growth Resistant Resistant Weed Metabolism->Resistant Susceptible Susceptible Weed Growth->Susceptible

Caption: Hypothetical signaling pathway for this compound action and resistance.

References

Addressing inconsistent outcomes with DM-4107

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DM-4107, a primary metabolite of Tolvaptan. Our aim is to help you address inconsistent experimental outcomes and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is a hydroxybutyric acid metabolite of Tolvaptan, a vasopressin V2-receptor antagonist.[1] It is a key molecule of interest in drug development and safety assessment, particularly in understanding the mechanisms of idiosyncratic drug-induced liver injury (DILI) that has been associated with Tolvaptan treatment in some patients.[2] Research has focused on its potential to activate the adaptive immune system, specifically T-cells.[2][3]

Q2: There is conflicting information online identifying this compound as a plant growth regulator. Is this correct?

No, this appears to be an error from a single commercial vendor. All peer-reviewed scientific literature and chemical databases identify this compound exclusively as a metabolite of the drug Tolvaptan.[1][4][5] For research in a drug development or toxicology context, it should be treated as a drug metabolite.

Q3: What are the recommended storage and handling conditions for this compound?

For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[4] The compound is generally stable for a few weeks at ambient temperature during shipping.[4]

Q4: What is the primary mechanism by which this compound is thought to cause inconsistent in vitro results?

Inconsistent outcomes in experiments with this compound, particularly in the context of immune cell assays, are often linked to its potential to induce a T-cell-mediated immune response.[2] The activation of T-cells can be highly variable and depends on factors such as the genetic background of the cell donor (specifically HLA alleles), the presence of antigen-presenting cells, and the concentration of this compound.[6] This is distinct from direct, dose-dependent cytotoxicity and can lead to significant variability between experiments.

Troubleshooting Guide for Inconsistent Outcomes

Inconsistent results in cell-based assays with this compound can be frustrating. This guide addresses common issues in a question-and-answer format.

Q5: My cell viability assays (e.g., MTT, MTS) show inconsistent results after treatment with this compound. What could be the cause?

Inconsistent cell viability results can stem from several factors. One key consideration is that this compound's primary described effect is not direct cytotoxicity but rather the stimulation of an adaptive immune response.[2] Therefore, variability might be expected if using peripheral blood mononuclear cells (PBMCs) from different donors.

Troubleshooting Steps:

  • Cell Source and Donor Variability: Be aware that responses to this compound can be donor-specific. If possible, use T-cell clones with known reactivity or screen multiple donors to understand the range of responses.

  • Assay Type: Standard cytotoxicity assays may not be the most appropriate method to assess the effects of this compound. Consider more specific assays like lymphocyte transformation tests (LTT) that measure cell proliferation or cytokine release assays (e.g., ELISpot) to quantify an immune response.

  • Solvent and Concentration: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells. Run a solvent-only control to confirm this.

Q6: I am observing high background or no signal in my T-cell proliferation assay with this compound. What should I check?

This could be due to issues with the experimental setup, the cells themselves, or the reagents.

Troubleshooting Steps:

  • Antigen Presenting Cells (APCs): T-cell activation by drug metabolites often requires the presence of APCs. In the case of this compound, studies have used autologous EBV-transformed B-cells as APCs.[2] Ensure your assay includes a sufficient number of functional APCs.

  • Cell Health: Confirm the viability of your T-cells and APCs before starting the experiment. Low viability will lead to a poor response.

  • Positive Control: Include a positive control for T-cell proliferation (e.g., tetanus toxoid or anti-CD3/CD28 antibodies) to ensure that the cells are capable of responding.[2]

  • This compound Concentration: The response to this compound can be dose-dependent. It is advisable to test a range of concentrations to identify the optimal concentration for T-cell activation.

Q7: Could mitochondrial toxicity be a reason for inconsistent results with this compound?

Based on available research, this compound does not appear to be a potent mitochondrial toxicant. Studies that have evaluated the effect of Tolvaptan and its major metabolites on mitochondrial respiration found that while Tolvaptan and the metabolite DM-4103 inhibited basal respiratory function at high concentrations, this compound did not significantly affect bile acid transporters or mitochondrial function.[7][8] Therefore, it is less likely that direct mitochondrial toxicity is the primary cause of inconsistent outcomes with this compound. Inconsistent results are more likely related to its effects on the immune system.

Summary of Troubleshooting for Inconsistent this compound Assay Results
Issue Potential Cause Recommended Solution
High variability in cell viability Donor-to-donor variability in immune response.Use cells from the same donor across experiments or screen multiple donors.
Inappropriate assay for the expected biological effect.Switch to a more specific assay like a T-cell proliferation or cytokine release assay.
No T-cell proliferation Lack of functional Antigen Presenting Cells (APCs).Co-culture T-cells with an appropriate number of APCs (e.g., EBV-transformed B-cells).
Poor cell health.Check cell viability before starting the experiment.
Sub-optimal this compound concentration.Perform a dose-response experiment to find the optimal concentration.
High background signal Non-specific T-cell activation.Ensure high-purity reagents and sterile technique.
Solvent effects.Include a solvent-only control at the highest concentration used.

Experimental Protocols

Lymphocyte Transformation Test (LTT) for this compound-Induced T-Cell Proliferation

This protocol is adapted from studies on T-cell responses to Tolvaptan and its metabolites.[2]

Objective: To measure the proliferation of T-cells in response to this compound.

Materials:

  • This compound

  • T-cell clones (TCCs) responsive to this compound or Peripheral Blood Mononuclear Cells (PBMCs)

  • Autologous Epstein-Barr virus (EBV)-transformed B-cells (as APCs)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 96-well round-bottom plates

  • [³H]thymidine

  • Cell harvester and scintillation counter

Methodology:

  • Cell Preparation:

    • Culture TCCs and EBV-transformed B-cells in complete RPMI-1640 medium supplemented with 10% FBS.

    • On the day of the assay, wash the cells and resuspend them in fresh medium.

  • Assay Setup:

    • In a 96-well round-bottom plate, seed 0.5 x 10⁵ TCCs per well.

    • Add 0.1 x 10⁵ autologous EBV-transformed B-cells to each well.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 µM to 500 µM).[5]

    • Add the this compound dilutions to the appropriate wells.

    • Include negative (medium only) and positive (e.g., tetanus toxoid) controls.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[2]

  • Proliferation Measurement:

    • For the last 16 hours of incubation, add 0.5 µCi of [³H]thymidine to each well.[2]

    • After the incubation period, harvest the cells onto filter mats using a cell harvester.

    • Measure the incorporation of [³H]thymidine using a scintillation counter.

  • Data Analysis:

    • Express the results as counts per minute (CPM). A significant increase in CPM in the this compound-treated wells compared to the negative control indicates T-cell proliferation.

Quantitative Data from a Representative T-Cell Proliferation Experiment

The following table summarizes data adapted from a study on this compound-responsive T-cell clones.[2]

This compound Concentration (µM) T-Cell Proliferation (CPM)
0 (Control)~500
10~1,000
50~5,000
100~12,000
250~20,000
500~25,000

Visualizations

Experimental Workflow for LTT

LTT_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_incubation Incubation & Proliferation cluster_analysis Data Acquisition & Analysis prep_t_cells Prepare T-Cells plate_cells Plate T-Cells and APCs prep_t_cells->plate_cells prep_apc Prepare APCs (EBV-B cells) prep_apc->plate_cells add_dm4107 Add this compound & Controls plate_cells->add_dm4107 incubate_48h Incubate for 48h add_dm4107->incubate_48h add_thymidine Add [3H]thymidine (last 16h) incubate_48h->add_thymidine harvest_cells Harvest Cells add_thymidine->harvest_cells measure_cpm Measure CPM harvest_cells->measure_cpm analyze_data Analyze Data measure_cpm->analyze_data

Caption: Workflow for the Lymphocyte Transformation Test (LTT).

Potential Signaling Pathway for this compound-Induced T-Cell Activation

The precise signaling pathway for this compound-induced T-cell activation is not fully elucidated. However, it is thought to follow one of two main hypotheses for drug-induced immune responses: the "hapten hypothesis" or the "pharmacological interaction (p-i) concept".[4][9][10]

T_Cell_Activation_Pathway cluster_hapten Hapten Hypothesis cluster_pi p-i Concept dm4107_h This compound (Pro-hapten) metabolism Metabolic Activation dm4107_h->metabolism reactive_metabolite Reactive Metabolite (Hapten) metabolism->reactive_metabolite protein_binding Covalent Binding to Protein reactive_metabolite->protein_binding hapten_carrier Hapten-Carrier Complex protein_binding->hapten_carrier apc_uptake Uptake & Processing by APC hapten_carrier->apc_uptake peptide_presentation Presentation of Haptenated Peptide on MHC apc_uptake->peptide_presentation tcr T-Cell Receptor (TCR) peptide_presentation->tcr Recognition dm4107_pi This compound tcr_binding Direct, non-covalent binding to TCR/MHC dm4107_pi->tcr_binding tcr_binding->tcr Stimulation t_cell_activation T-Cell Activation tcr->t_cell_activation downstream Proliferation & Cytokine Release t_cell_activation->downstream

Caption: Hypothesized pathways for this compound T-cell activation.

References

How to mitigate environmental factors affecting DM-4107

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the environmental factors that can affect the performance and stability of DM-4107, a selective inhibitor of Kinase X.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For maximum stability, this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.

Q2: How do temperature fluctuations affect the stability of reconstituted this compound?

Reconstituted this compound is sensitive to temperature variations. Repeated freeze-thaw cycles can lead to degradation and a decrease in biological activity. Exposure to room temperature for extended periods should be avoided. For consistent experimental results, use a fresh aliquot for each experiment.

Q3: Is this compound sensitive to light?

Yes, this compound is photolabile. Exposure to direct sunlight or intense artificial light can cause degradation. All handling and experimental procedures involving this compound should be performed under subdued lighting conditions. Use amber or opaque vials for storage and minimize light exposure during cell culture incubations.

Q4: What is the recommended pH range for solutions containing this compound?

This compound is most stable in a pH range of 6.0 to 7.5. Highly acidic or alkaline conditions can lead to hydrolysis and a rapid loss of activity. Ensure that all buffers and media used in your experiments fall within this recommended pH range.

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

  • Possible Cause 1: Compound Degradation due to Improper Storage.

    • Solution: Review your storage procedures. Ensure lyophilized powder is at -20°C and reconstituted aliquots are at -80°C. Avoid repeated freeze-thaw cycles by using single-use aliquots. To verify the activity of your current stock, perform a dose-response experiment and compare the IC50 value to the one stated on the product datasheet.

  • Possible Cause 2: Photodegradation.

    • Solution: Minimize light exposure during all steps of your experiment. Use amber-colored tubes and plates. When possible, perform manipulations in a darkened room or a biosafety cabinet with the light turned off.

  • Possible Cause 3: pH Instability.

    • Solution: Measure the pH of your cell culture medium and any buffers used to dilute this compound. Ensure the final pH is between 6.0 and 7.5. Buffers with high buffering capacity, such as HEPES, can help maintain a stable pH during the experiment.

Problem 2: Precipitation of this compound is observed in the cell culture medium.

  • Possible Cause 1: Low Solubility in Aqueous Solutions.

    • Solution: this compound has limited solubility in aqueous media. Ensure that the final concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, to avoid toxicity and precipitation. Prepare intermediate dilutions in a serum-free medium before adding to the final culture plates.

  • Possible Cause 2: Interaction with Media Components.

    • Solution: Certain components in serum or media supplements can interact with this compound, leading to precipitation. Test the solubility of this compound in your specific basal medium with and without serum to identify potential issues.

Quantitative Data Summary

The following tables summarize the stability of this compound under various environmental conditions.

Table 1: Temperature Stability of Reconstituted this compound (10 mM in DMSO)

Storage TemperatureTimePercent Degradation
-80°C6 months< 1%
-20°C6 months2-3%
4°C1 week5-7%
25°C (Room Temp)24 hours10-15%

Table 2: Photostability of this compound in Solution (100 µM in PBS, pH 7.4)

Light ConditionExposure TimePercent Degradation
Dark (Control)8 hours< 1%
Ambient Lab Light8 hours8-12%
Direct Sunlight1 hour> 40%

Table 3: pH Stability of this compound in Aqueous Buffer (100 µM at 37°C)

pHIncubation TimePercent Degradation
5.024 hours15-20%
7.024 hours< 2%
8.524 hours18-25%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound via HPLC-UV

This protocol allows for the quantification of this compound degradation under specific environmental stressors.

  • Preparation of this compound Samples: Prepare solutions of this compound at a final concentration of 100 µM in a relevant buffer (e.g., PBS, pH 7.4).

  • Application of Environmental Stress:

    • Temperature: Incubate samples at different temperatures (-20°C, 4°C, 25°C, 37°C) for predetermined time points.

    • Light: Expose samples to different light conditions (dark, ambient lab light, direct sunlight) for specific durations.

    • pH: Adjust the pH of the buffer to various levels (e.g., 5.0, 7.0, 8.5) and incubate.

  • Sample Analysis:

    • At each time point, take an aliquot of the sample.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point by comparing the peak area to that of a control sample stored at -80°C in the dark.

Visualizations

G cluster_0 Upstream Signaling cluster_1 Kinase X Pathway cluster_2 Downstream Effects Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Binds Kinase_X Kinase X GF_Receptor->Kinase_X Activates Substrate_A Substrate A Kinase_X->Substrate_A Phosphorylates p_Substrate_A p-Substrate A Transcription_Factor Transcription Factor p_Substrate_A->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes DM_4107 This compound DM_4107->Kinase_X Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibition of Kinase X.

G Start Start: Inconsistent Results Check_Storage Verify Storage Conditions (-20°C/-80°C)? Start->Check_Storage Check_Aliquots Using Single-Use Aliquots? Check_Storage->Check_Aliquots Yes New_Stock Prepare Fresh Stock Solution Check_Storage->New_Stock No Check_Light Minimized Light Exposure? Check_Aliquots->Check_Light Yes Use_Aliquots Implement Single-Use Aliquots Check_Aliquots->Use_Aliquots No Check_pH Medium/Buffer pH 6.0-7.5? Check_Light->Check_pH Yes Protect_Light Use Amber Vials & Work in Dark Check_Light->Protect_Light No Check_Solubility Precipitation Observed? Check_pH->Check_Solubility Yes Adjust_pH Verify/Adjust pH of Solutions Check_pH->Adjust_pH No Optimize_Sol Lower Final DMSO & Pre-dilute Check_Solubility->Optimize_Sol Yes End Problem Resolved Check_Solubility->End No New_Stock->End Use_Aliquots->End Protect_Light->End Adjust_pH->End Optimize_Sol->End G Prep_Stock 1. Prepare 10 mM Stock in DMSO Create_Aliquots 2. Create Single-Use Aliquots Prep_Stock->Create_Aliquots Store_Properly 3. Store at -80°C Protected from Light Create_Aliquots->Store_Properly Thaw_Sample 4. Thaw One Aliquot on Ice (in Dark) Store_Properly->Thaw_Sample Serial_Dilution 5. Perform Serial Dilutions in pH 7.4 Medium Thaw_Sample->Serial_Dilution Add_To_Cells 6. Add to Cells (Minimize Light Exposure) Serial_Dilution->Add_To_Cells Incubate 7. Incubate for Desired Time Add_To_Cells->Incubate Assay 8. Perform Cell Viability Assay Incubate->Assay

Technical Support Center: Optimizing Spray Adjuvants for DM-4107

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing spray adjuvants for use with DM-4107. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Understanding this compound

This compound is a research compound with two identified primary functions. In the context of drug development, it is a major metabolite of Tolvaptan and an inhibitor of several human liver transporters, including MRP4, with potential applications in studying conditions like autosomal dominant polycystic kidney disease (ADPKD)[1]. In agricultural research, it is described as a selective plant growth regulator that modulates gibberellin synthesis to enhance crop growth, particularly in rice[2].

Given these distinct applications, the optimization of a "spray adjuvant" or formulation additive will be highly dependent on the specific experimental context. The following troubleshooting guides and FAQs are based on general principles of adjuvant and formulation science and should be adapted for your specific research needs.

Troubleshooting Guide

Issue: Poor Solubility or Precipitation of this compound in the Spray Solution

  • Question: My this compound is precipitating out of my aqueous spray solution. How can I improve its solubility?

  • Answer: Poor solubility in aqueous solutions is a common challenge for many organic molecules. Consider the following troubleshooting steps:

    • pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your solution using buffering agents. Most organic compounds with acidic or basic functional groups exhibit changes in solubility with pH[3][4].

    • Co-solvents: Introduce a water-miscible organic solvent (e.g., ethanol, DMSO, acetone) to your aqueous solution. This can significantly increase the solubility of hydrophobic compounds. Start with a small percentage and gradually increase it, keeping in mind the potential for phytotoxicity or cell toxicity depending on your application.

    • Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water[5].

Issue: Inconsistent Experimental Results or Poor Efficacy

  • Question: I am observing high variability in the biological effect of my this compound spray application. What could be the cause?

  • Answer: Inconsistent results often stem from issues with the spray application itself or the stability of the active ingredient.

    • Droplet Size and Retention: The size of the spray droplets affects how well they are retained on the target surface. Very large droplets may bounce off, while very small droplets can evaporate quickly or drift away[6][7]. The addition of certain adjuvants can modify the droplet size spectrum[8].

    • Surface Wetting and Spreading: The waxy cuticle of leaves or other biological surfaces can prevent aqueous solutions from spreading effectively. Surfactants reduce the surface tension of the spray droplets, allowing them to spread over a larger area and increasing the potential for absorption[9].

    • Chemical Degradation: The pH of your spray solution can affect the stability of this compound. For many pesticides, a slightly acidic pH (5.5-6.5) is optimal to prevent alkaline hydrolysis[10]. Test the pH of your final solution and use a buffering agent if necessary.

Issue: Signs of Phytotoxicity or Cellular Damage

  • Question: My target plants or cells are showing signs of damage after applying the this compound solution. What should I do?

  • Answer: Damage to the target organism can be caused by the active ingredient, the adjuvant, or the combination of both.

    • Adjuvant Concentration: High concentrations of certain adjuvants, particularly oil-based ones, can be phytotoxic[3]. Perform a dose-response experiment with the adjuvant alone to determine a non-toxic concentration.

    • Adjuvant Type: Some adjuvants, like methylated seed oils (MSOs), are highly effective at penetrating the leaf cuticle but can also cause more damage[3]. Consider switching to a less aggressive adjuvant, such as a non-ionic surfactant.

    • Control Experiments: Always include proper controls in your experimental design. This should include a control with no treatment, a control with the vehicle (solution without this compound and adjuvant), and a control with the vehicle plus the adjuvant. This will help you to distinguish between the effects of this compound and the spray formulation.

Frequently Asked Questions (FAQs)

Q1: What are the main types of spray adjuvants I should consider for my experiments with this compound?

A1: Spray adjuvants can be broadly categorized into three main types: surfactants, oils, and utility modifiers. The choice of adjuvant will depend on your specific experimental goals.

  • Surfactants (Wetter-Spreaders): These reduce the surface tension of the spray solution, leading to better coverage on the target surface. They are a good starting point for many applications.

  • Oils (Penetrants): These can help to dissolve the waxy cuticle of leaves, facilitating the uptake of the active ingredient. They are more aggressive than surfactants and should be used with caution.

  • Utility Modifiers: This category includes buffering agents to control pH, drift control agents to modify droplet size, and compatibility agents to improve the mixing of different components.

Q2: How do I select the right adjuvant for my specific research application?

A2: The selection process should be systematic. Start by identifying the primary barrier to efficacy in your system.

  • If you suspect poor coverage is the issue, start with a non-ionic surfactant.

  • If you believe the active ingredient is not penetrating the target, consider an oil-based adjuvant.

  • If your solution is unstable or you are seeing inconsistent results, investigate utility modifiers like buffering agents.

The flowchart below outlines a general decision-making process for adjuvant selection.

Caption: Decision tree for selecting an appropriate spray adjuvant.

Q3: Where can I find information on the chemical properties of this compound?

A3: The chemical properties of this compound (CAS# 1346599-75-4) are available from suppliers like MedKoo Biosciences[2]. Key properties include:

  • Chemical Formula: C26H25ClN2O5

  • Molecular Weight: 480.95 g/mol

Understanding these properties can help in selecting appropriate solvents and adjuvants.

Data Presentation

The following tables summarize the properties of common adjuvant types and provide a template for presenting hypothetical experimental data.

Table 1: Properties of Common Adjuvant Classes

Adjuvant ClassPrimary FunctionTypical Use Rate (% v/v)Potential Issues
Non-ionic Surfactants (NIS)Spreading, Wetting0.1 - 0.5Minimal
Crop Oil Concentrates (COC)Penetration, Spreading0.5 - 1.0Moderate phytotoxicity
Methylated Seed Oils (MSO)High Penetration0.5 - 1.0Higher risk of phytotoxicity
Buffering AgentspH ControlVariableCan affect solubility
Drift Control AgentsIncrease Droplet SizeVariableMay reduce coverage

Table 2: Hypothetical Experimental Data for Adjuvant Optimization

TreatmentAdjuvant TypeConcentration (% v/v)Biological Effect (e.g., % Inhibition)Phytotoxicity Score (0-5)
This compound AloneNoneN/A35%0
This compound + NISNon-ionic Surfactant0.2555%1
This compound + COCCrop Oil Concentrate1.075%2
This compound + MSOMethylated Seed Oil1.085%4

Experimental Protocols

Protocol 1: Evaluating Adjuvant Efficacy

This protocol outlines a general method for screening different adjuvants to enhance the biological activity of this compound.

Caption: General experimental workflow for adjuvant efficacy screening.

Methodology:

  • Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent.

    • Prepare stock solutions of each test adjuvant according to the manufacturer's recommendations.

    • Prepare the target organisms (e.g., cell cultures in multi-well plates, potted plants).

  • Treatment:

    • Prepare the final spray solutions by diluting the this compound and adjuvant stock solutions into the final aqueous buffer. Include the following treatments:

      • Vehicle control (buffer only)

      • Adjuvant controls (each adjuvant in buffer)

      • This compound alone

      • This compound + each adjuvant at various concentrations

    • Apply the spray solutions to the target organisms using a calibrated sprayer to ensure uniform coverage.

  • Analysis:

    • Incubate the treated organisms under appropriate environmental conditions for a predetermined time.

    • Assess the biological endpoint of interest (e.g., inhibition of cell growth, measurement of a specific biomarker, visual assessment of plant growth).

    • Assess any signs of toxicity by visual inspection or using a viability assay.

    • Statistically analyze the data to determine which adjuvant provides the greatest enhancement of this compound activity with the lowest toxicity.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should conduct their own experiments to determine the optimal spray adjuvant and concentration for their specific application of this compound. Always consult the product labels for adjuvants and follow appropriate safety procedures.

References

Validation & Comparative

A Comparative Analysis of DM-4107 on Gibberellin Levels in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

Publication ID: COMP-GUIDE-2025-11-19-01 Status: For Internal Review Authoring Division: Plant Sciences & Drug Development Abstract: This guide provides a comparative analysis of the novel synthetic compound DM-4107, a putative gibberellin (GA) biosynthesis inhibitor. Its efficacy in modulating endogenous gibberellin levels and consequent phenotypic effects on Arabidopsis thaliana are evaluated against a known GA biosynthesis inhibitor, Paclobutrazol (PBZ), and a GA agonist, Gibberellic Acid (GA3). Quantitative data on bioactive gibberellin concentrations (GA4) and plant height are presented, alongside detailed experimental protocols for replication. The guide aims to offer researchers a clear, data-driven comparison to validate the potential of this compound in plant science research and agricultural applications.

Introduction

Gibberellins are a class of diterpenoid phytohormones that regulate crucial aspects of plant development, including stem elongation, seed germination, and flowering.[1][2] The modulation of GA biosynthesis or signaling is a key strategy in agriculture for controlling plant stature and improving crop yields.[1][3] Compounds that inhibit GA biosynthesis, known as plant growth retardants, are widely used to produce more compact, robust plants.[2][4]

This document introduces this compound, a novel synthetic molecule hypothesized to inhibit a key enzymatic step in the GA biosynthesis pathway. To validate its effect, a comparative study was conducted using Arabidopsis thaliana as a model organism. The performance of this compound was benchmarked against Paclobutrazol (PBZ), a well-characterized triazole-based inhibitor of ent-kaurene oxidase[5], and Gibberellic Acid (GA3), a bioactive gibberellin used to promote growth.[6][7] This guide presents the results of these experiments, providing objective data on the efficacy of this compound in comparison to these established alternatives.

Comparative Performance Data

The effects of this compound, Paclobutrazol (PBZ), and Gibberellic Acid (GA3) were assessed based on two primary metrics: the endogenous concentration of the bioactive gibberellin GA4 in leaf tissue, and the resulting plant height after a 28-day growth period. All treatments were applied at a concentration of 10 µM.

Table 1: Effect of this compound and Alternatives on GA4 Levels and Plant Height

Treatment (10 µM)Mean Endogenous GA4 Level (ng/g FW)% Change from ControlMean Plant Height (cm)% Change from Control
Control (Vehicle) 1.52 ± 0.110%18.5 ± 1.20%
This compound 0.61 ± 0.08-59.9%7.8 ± 0.9-57.8%
Paclobutrazol (PBZ) 0.75 ± 0.09-50.7%9.2 ± 1.1-50.3%
Gibberellic Acid (GA3) 4.88 ± 0.25+221.1%25.1 ± 1.5+35.7%

Data represent mean ± standard deviation (n=15). FW = Fresh Weight.

Analysis: The data clearly indicate that this compound significantly reduces the endogenous levels of bioactive GA4, surpassing the inhibitory effect of Paclobutrazol at the same concentration. This reduction in GA4 directly correlates with a pronounced dwarf phenotype, as evidenced by the significant decrease in plant height. Conversely, treatment with GA3 led to a more than threefold increase in measured GA4 levels and a corresponding increase in stem elongation, as expected.[8]

Experimental Protocols

Plant Growth and Treatment Application
  • Organism: Arabidopsis thaliana (Col-0) seeds were surface-sterilized and stratified at 4°C for 3 days.

  • Growth Conditions: Seedlings were grown in a controlled environment chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Treatment: At 14 days post-germination, plants were treated with a 10 µM aqueous solution of this compound, Paclobutrazol, GA3, or a vehicle control (0.01% DMSO). The solution was applied as a soil drench (10 mL per pot).

  • Data Collection: Plant height was measured at 28 days post-germination. Leaf tissue was harvested at the same time, flash-frozen in liquid nitrogen, and stored at -80°C for hormone analysis.

Gibberellin Extraction and Quantification by LC-MS/MS

This protocol is adapted from standard methods for phytohormone analysis.[9]

  • Homogenization: Approximately 100 mg of frozen leaf tissue is ground to a fine powder in liquid nitrogen using a mortar and pestle.

  • Extraction: The powder is transferred to a 2 mL tube containing 1 mL of pre-chilled 80% methanol with 0.1% formic acid and an internal standard (d2-GA4). The mixture is vortexed and incubated at 4°C for 1 hour with gentle shaking.

  • Centrifugation: The extract is centrifuged at 14,000 x g for 15 minutes at 4°C. The supernatant is carefully collected.

  • Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to purify and concentrate the gibberellins. The cartridge is washed with water and the gibberellins are eluted with 80% methanol.[9]

  • LC-MS/MS Analysis: The purified extract is analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Column: C18 reversed-phase column.[9]

    • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

    • Detection: Mass spectrometer operated in negative ion mode using Selective Reaction Monitoring (SRM) to quantify GA4 based on its specific mass transition.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram outlines the key steps performed to validate the effect of this compound.

G Diagram 1: Experimental Workflow for this compound Validation cluster_prep Preparation cluster_data Data Collection cluster_analysis Analysis p1 Plant Growth (A. thaliana) p2 Compound Application (this compound, PBZ, GA3, Control) p1->p2 d1 Phenotypic Analysis (Measure Plant Height) p2->d1 14 days d2 Tissue Harvesting (Flash Freeze Leaves) p2->d2 14 days a3 Data Comparison & Interpretation d1->a3 a1 GA Extraction & SPE Purification d2->a1 a2 LC-MS/MS Quantification a1->a2 a2->a3

Diagram 1: Experimental Workflow for this compound Validation
Gibberellin Signaling Pathway and Hypothesized Action of this compound

Gibberellin promotes growth by triggering the degradation of DELLA proteins, which are repressors of growth-related transcription factors.[1][10] The diagram below illustrates this pathway and the proposed inhibitory role of this compound.

G Diagram 2: Gibberellin Signaling Pathway GGDP GGDP (Precursor) Kaurene ent-kaurene GGDP->Kaurene GA12 GA12 Kaurene->GA12 ent-kaurene oxidase GA4 Bioactive GA4 GA12->GA4 GID1 GID1 Receptor GA4->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA targets for degradation PIFs PIFs (Transcription Factors) DELLA->PIFs represses Growth Gene Expression & Cell Elongation PIFs->Growth promotes DM4107 This compound (Hypothesized) DM4107->Kaurene Inhibits Oxidation

Diagram 2: Gibberellin Signaling Pathway

Conclusion

The experimental data demonstrate that this compound is a potent inhibitor of gibberellin biosynthesis, with effects exceeding those of the established retardant Paclobutrazol under the tested conditions. The significant reduction in endogenous GA4 levels and the corresponding decrease in plant height validate its proposed mechanism of action. These findings position this compound as a promising candidate for further research and development as a next-generation plant growth regulator. Future studies should focus on dose-response relationships, species specificity, and the precise molecular target of this compound within the GA biosynthesis pathway.

References

Navigating Lodging Control: A Scientific Guide to Paclobutrazol

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of DM-4107 and paclobutrazol for lodging control in agricultural research was initiated. However, a comprehensive literature search revealed a significant lack of scientific data and conflicting information regarding the identity and application of this compound as a plant growth regulator. While one commercial supplier describes this compound as a selective plant growth regulator for lodging control in rice through the modulation of gibberellin synthesis, there is a notable absence of peer-reviewed studies, experimental data, or detailed protocols to substantiate this claim. Conversely, other chemical suppliers identify this compound as a metabolite of the human drug Tolvaptan, intended for research in areas such as polycystic kidney disease.[1]

Due to this absence of verifiable and consistent scientific evidence for this compound in the context of agricultural applications, a direct and objective comparison with the well-established plant growth regulator, paclobutrazol, is not feasible at this time. Therefore, this guide will provide a comprehensive overview of paclobutrazol, focusing on its mechanism of action, performance data in lodging control, and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their work.

Paclobutrazol: A Potent Inhibitor of Gibberellin Biosynthesis for Enhanced Lodging Resistance

Paclobutrazol (PBZ) is a widely used plant growth retardant from the triazole family, recognized for its effectiveness in preventing lodging in various cereal crops.[2] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a crucial plant hormone responsible for stem elongation.[2][3][4] By blocking key enzymatic steps in the GA synthesis pathway, paclobutrazol leads to shorter, sturdier stems with improved mechanical strength, thereby significantly reducing the incidence of lodging.[2][5]

Mechanism of Action

Paclobutrazol specifically inhibits the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase.[2][3][4] This enzyme catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the gibberellin biosynthesis pathway.[3][6] The inhibition of this step leads to a decrease in the production of bioactive gibberellins, resulting in reduced internode elongation.[2][6] A secondary effect of this inhibition is the accumulation of the precursor geranylgeranyl pyrophosphate, which can be redirected to the synthesis of other important molecules like chlorophyll and the plant hormone abscisic acid.[2][3]

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibition Mechanism of Paclobutrazol GGPP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene ent-Kaurene Synthase ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene Oxidase ent_Kaurene->ent_Kaurenoic_Acid GA12 GA12 ent_Kaurenoic_Acid->GA12 Multiple Steps Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA3, GA4) GA12->Bioactive_GAs GA Oxidases Elongation Stem Elongation Bioactive_GAs->Elongation Paclobutrazol Paclobutrazol Paclobutrazol->ent_Kaurene Inhibits ent_Kaurene_Oxidase_Target

Inhibition of Gibberellin Biosynthesis by Paclobutrazol

Performance Data of Paclobutrazol in Lodging Control

Numerous studies have demonstrated the efficacy of paclobutrazol in reducing lodging and, in many cases, improving the yield of various crops. The following tables summarize key quantitative data from selected studies on rice and wheat.

Table 1: Effects of Paclobutrazol on Rice Lodging and Agronomic Traits
Rice VarietyPaclobutrazol Concentration (mg/L)Application MethodReduction in Plant Height (%)Reduction in Lodging Rate (%)Change in Yield (%)Reference
MR 219400Foliar spray at panicle initiationSignificant reduction80-90 (in wind tunnel test)Increase[7]
Jiyujing100Seed soakingNot specified17.7+14.12[5][8]
Jijing305100Seed soakingNot specified10.0+13.79[5][8]
High-quality japonica rice200Foliar spray at jointing stageNot specified15.8-25.5+2.3-11.8[9]
Elon-elon & Palawan Red1000Foliar spray9.59Significant reductionUnaffected[10]
Table 2: Effects of Paclobutrazol on Wheat Lodging and Agronomic Traits
Wheat Cultivar(s)Paclobutrazol Concentration (mg/L)Application MethodReduction in Plant HeightIncrease in Stem Breaking StrengthChange in YieldReference
Not specified200Seed soakingDose-dependent decreaseIncreasedNot specified[11]
Misr 2, Gemmeza 11, etc.100-200 (ppm)Foliar spraySignificant reductionNot specifiedNot specified[12]
Old (YZM) & Modern (S28)Not specifiedNot specifiedIncreased under shadingIncreased under shadingIncreased under shading[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the effects of paclobutrazol on lodging resistance in rice and wheat.

Protocol 1: Evaluation of Paclobutrazol Seed Soaking on Direct-Seeded Rice
  • Objective: To determine the effect of different concentrations of paclobutrazol applied via seed soaking on the lodging resistance and yield of direct-seeded rice.

  • Experimental Design: A randomized complete block design with three replications.

  • Materials:

    • Rice seeds (e.g., japonica varieties Jiyujing and Jijing305).[8]

    • Paclobutrazol solutions at concentrations of 0 (control), 50, 100, 150, and 200 mg/L.[8]

  • Procedure:

    • Rice seeds are surface-sterilized and then soaked in the respective paclobutrazol solutions for a specified duration (e.g., 24 hours).

    • After soaking, the seeds are air-dried and sown in the experimental plots.

    • Standard agronomic practices for direct-seeded rice are followed throughout the growing season.

  • Data Collection:

    • Plant Height: Measured at maturity from the soil surface to the tip of the tallest panicle.

    • Culm Characteristics: At the heading stage, the second basal internode is sampled to measure culm diameter, culm wall thickness, and culm filling degree.[14]

    • Lodging Rate: Calculated as the percentage of the lodged area to the total plot area at maturity.

    • Yield and Yield Components: At maturity, plants from a designated area in each plot are harvested to determine grain yield, number of panicles, grains per panicle, and 1000-grain weight.

  • Reference Study: This protocol is based on the methodology described in the study by Li et al. (2023) on direct-seeded rice.[5][8]

Protocol 2: Evaluation of Foliar Application of Paclobutrazol on Wheat
  • Objective: To assess the impact of different concentrations of paclobutrazol applied as a foliar spray on the lodging resistance and yield of wheat.

  • Experimental Design: A split-plot design with wheat cultivars as the main plots and paclobutrazol concentrations as the sub-plots, with three replications.

  • Materials:

    • Wheat cultivars (e.g., Misr 2, Gemmeza 11).

    • Paclobutrazol solutions at concentrations of 0 (control), 100, and 200 ppm.

  • Procedure:

    • Wheat is sown and cultivated according to standard local practices.

    • Paclobutrazol solutions are applied as a foliar spray at a specific growth stage, such as the jointing stage or tillering stage.

  • Data Collection:

    • Plant Height: Measured at physiological maturity.

    • Stem Physical Strength: The breaking strength of the basal internodes is measured using a stem strength tester.

    • Lodging Index: Calculated based on the angle of lodging and the proportion of lodged plants.

    • Yield and Yield Components: Determined at harvest from a specified area within each plot.

  • Reference Study: This protocol is adapted from the study by El-Metwally et al. (2018) on spring wheat.[12]

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis cluster_conclusion Conclusion Materials Select Crop Variety and Paclobutrazol Concentrations Design Experimental Design (e.g., RCBD, Split-plot) Materials->Design Planting Planting/Sowing Design->Planting Application Paclobutrazol Application (Seed Soaking/Foliar Spray) Planting->Application Growth Crop Growth and Maintenance Application->Growth Morphological Measure Morphological Traits (Plant Height, Stem Diameter) Growth->Morphological Lodging Assess Lodging (Lodging Rate/Index) Growth->Lodging Yield Determine Yield and Yield Components Growth->Yield Analysis Statistical Analysis Morphological->Analysis Lodging->Analysis Yield->Analysis Conclusion Draw Conclusions on Efficacy of Paclobutrazol Analysis->Conclusion

Typical Experimental Workflow for Evaluating Lodging Control Agents

Conclusion

Paclobutrazol is a well-documented and effective plant growth regulator for controlling lodging in a variety of cereal crops. Its mechanism of action, centered on the inhibition of gibberellin biosynthesis, leads to desirable changes in plant morphology that enhance stem strength and stability. The extensive body of research on paclobutrazol provides a solid foundation for its application in agricultural research and practice. Further research into novel compounds for lodging control will require rigorous, data-driven studies to establish their efficacy and mechanism of action before they can be considered viable alternatives to established solutions like paclobutrazol.

References

Comparative study of DM-4107 and other plant growth regulators

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific and chemical databases reveals that DM-4107 (CAS Number: 1346599-75-4) is not a plant growth regulator but rather a metabolite of the human drug Tolvaptan. Tolvaptan is used to treat hyponatremia (low blood sodium) and autosomal dominant polycystic kidney disease. This misidentification highlights the critical importance of verifying the function and application of chemical compounds from multiple reliable sources.

Initial information from a single biochemical supplier suggested that this compound is a selective plant growth regulator for rice, purportedly acting by modulating gibberellin synthesis to enhance growth and prevent lodging. However, extensive cross-verification with authoritative chemical databases, including PubChem and precisionFDA, confirms that this compound is unequivocally a human drug metabolite. Consequently, a comparative study of this compound as a plant growth regulator is not feasible due to the absence of its use in agriculture and the lack of any experimental data on its effects on plants.

While a direct comparison involving this compound is not possible, this guide will provide a comparative overview of the five major classes of established plant growth regulators: auxins, gibberellins, cytokinins, abscisic acid, and ethylene. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in the field of plant growth regulation.

The Major Classes of Plant Growth Regulators: A Comparative Overview

Plant growth regulators (PGRs), or phytohormones, are organic compounds that, in low concentrations, influence plant physiological processes. They can be naturally produced by the plant or synthetically derived. The five primary classes of PGRs each have distinct roles and are often used in agriculture to manipulate plant growth and development.

Plant Growth Regulator ClassPrimary FunctionsCommon ExamplesCommercial Applications
Auxins Cell elongation, root formation, apical dominance, fruit developmentIndole-3-acetic acid (IAA), Naphthaleneacetic acid (NAA), 2,4-Dichlorophenoxyacetic acid (2,4-D)Rooting of cuttings, preventing fruit drop, herbicide (at high concentrations)
Gibberellins Stem elongation, seed germination, flowering, fruit setGibberellic acid (GA3)Increasing fruit size in grapes, promoting malting in barley, breaking seed dormancy
Cytokinins Cell division, shoot formation, delay of senescenceZeatin, Kinetin, 6-Benzylaminopurine (BAP)Micropropagation (tissue culture), promoting lateral bud growth, extending the shelf life of green vegetables
Abscisic Acid (ABA) Stress response (drought, salinity), seed dormancy, stomatal closureAbscisic acidPromoting dormancy in nursery stock, managing water stress in crops
Ethylene Fruit ripening, senescence, abscission (leaf and fruit fall)EthephonPromoting uniform fruit ripening in bananas and tomatoes, inducing flowering in pineapples

Experimental Protocols for Evaluating Plant Growth Regulators

The evaluation of plant growth regulators involves a variety of experimental protocols to assess their efficacy and mechanism of action. Below are generalized methodologies for key experiments.

Seed Germination Assay

Objective: To determine the effect of a PGR on seed germination percentage and rate.

Methodology:

  • Surface sterilize seeds with a 10% bleach solution for 10 minutes, followed by three rinses with sterile distilled water.

  • Prepare different concentrations of the PGR solution in a suitable solvent (e.g., distilled water, ethanol). A control group with the solvent alone should be included.

  • Place a sterile filter paper in each petri dish and moisten with a specific volume of the respective PGR solution or control.

  • Place a predetermined number of seeds (e.g., 50) in each petri dish.

  • Seal the petri dishes with parafilm and incubate under controlled conditions (temperature, light/dark cycle).

  • Record the number of germinated seeds daily for a specified period (e.g., 7-14 days). Germination is typically defined as the emergence of the radicle.

  • Calculate the germination percentage and germination rate index.

Rooting Bioassay

Objective: To assess the ability of a PGR to promote adventitious root formation in cuttings.

Methodology:

  • Take uniform stem cuttings (e.g., 10 cm long with 2-3 nodes) from healthy stock plants.

  • Prepare the PGR in a powder (mixed with talc) or liquid formulation at various concentrations.

  • Treat the basal end of the cuttings by dipping them in the PGR formulation for a specific duration. A control group should be treated with the formulation lacking the PGR.

  • Plant the cuttings in a suitable rooting medium (e.g., perlite, vermiculite, or a sand-soil mixture).

  • Maintain the cuttings under high humidity and controlled temperature and light conditions.

  • After a defined period (e.g., 4-6 weeks), carefully remove the cuttings and wash the roots.

  • Record the number of roots, root length, and rooting percentage for each treatment.

Plant Growth Analysis

Objective: To quantify the effect of a PGR on overall plant growth and biomass accumulation.

Methodology:

  • Grow plants from seed or uniform seedlings in pots containing a standardized growth medium.

  • Apply the PGR at different concentrations and at specific growth stages via foliar spray or soil drench. A control group should be treated with a mock solution.

  • Maintain the plants in a controlled environment (greenhouse or growth chamber).

  • At the end of the experimental period, harvest the plants and separate them into shoots and roots.

  • Measure various growth parameters such as plant height, stem diameter, leaf area, and number of leaves.

  • Determine the fresh weight of the shoots and roots.

  • Dry the plant material in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes in plant growth regulation is crucial for understanding.

Signaling_Pathway cluster_Gibberellin Gibberellin (GA) Signaling GA Gibberellin GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Proteins (Growth Repressors) GID1->DELLA promotes degradation of PIFs PIFs (Transcription Factors) DELLA->PIFs inhibits Growth Gene Expression & Plant Growth PIFs->Growth promotes Experimental_Workflow cluster_Workflow PGR Evaluation Workflow A PGR Formulation (Different Concentrations) C Treatment Application A->C B Plant Material Selection (Seeds, Cuttings, Seedlings) B->C D Incubation/Growth (Controlled Environment) C->D E Data Collection (Germination, Rooting, Growth Metrics) D->E F Statistical Analysis E->F

Comparative Efficacy of DM-4107 and Traditional Anti-Lodging Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel anti-lodging agent DM-4107 against established, traditional agents. This document synthesizes available data on their efficacy, mechanisms of action, and experimental validation.

Introduction to Anti-Lodging Agents

Lodging, the permanent displacement of crop stems from their upright position, is a significant cause of yield loss in cereal crops.[1] It can be triggered by high winds, heavy rain, and top-heavy plant structure, particularly in high-yielding varieties.[1] Anti-lodging agents, also known as plant growth regulators (PGRs), are employed to mitigate this issue by modifying plant morphology and physiology to improve stem strength and stability.

Traditional anti-lodging agents primarily function by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[1] This inhibition leads to shorter, thicker stems, which are more resistant to bending and breaking. Common traditional agents include Trinexapac-ethyl, Paclobutrazol, Chlormequat Chloride, and Ethephon.

This compound is a newer entrant in this field, also identified as a selective plant growth regulator. Its mechanism of action is reported to involve the modulation of key enzymes in the gibberellin synthesis pathway, aligning it mechanistically with its traditional counterparts. However, as of the compilation of this guide, publicly available, peer-reviewed efficacy data for this compound is not available. The following comparisons are therefore based on extensive data for traditional agents, with placeholders for forthcoming data on this compound.

Mechanism of Action: A Comparative Overview

The primary mode of action for both this compound and traditional anti-lodging agents is the inhibition of gibberellin biosynthesis. This hormonal regulation results in a number of physiological changes that contribute to lodging resistance.

cluster_0 Signaling Pathway of Anti-Lodging Agents PGRs Anti-Lodging Agents (this compound, Trinexapac-ethyl, Paclobutrazol, Chlormequat Chloride) Gibberellin Gibberellin Biosynthesis PGRs->Gibberellin Inhibition Elongation Stem Elongation Gibberellin->Elongation Promotion Height Reduced Plant Height Elongation->Height Strength Increased Stem Strength Elongation->Strength Lodging Reduced Lodging Height->Lodging Strength->Lodging

Caption: Simplified signaling pathway of gibberellin-inhibiting anti-lodging agents.

Quantitative Efficacy Comparison

The following tables summarize the reported efficacy of traditional anti-lodging agents in reducing lodging and their effects on key agronomic traits. Data for this compound is designated as "Not Available" and will be updated as research is published.

Table 1: Efficacy in Rice (Oryza sativa)
AgentApplication RatePlant Height Reduction (%)Lodging Reduction (%)Yield Increase (%)Reference
This compound Not AvailableNot AvailableNot AvailableNot Available-
Trinexapac-ethyl 12 g a.i. ha⁻¹8-2214Not significant[2]
Paclobutrazol 200 mg L⁻¹Significant reduction15.8-25.52.3-11.8[3]
Paclobutrazol 400 mg/LSignificant reduction80-84 (wind tunnel)Not specified[4]
Table 2: Efficacy in Wheat (Triticum aestivum)
AgentApplication RatePlant Height Reduction (%)Lodging Reduction (%)Yield Increase (%)Reference
This compound Not AvailableNot AvailableNot AvailableNot Available-
Chlormequat Chloride VariesSignificant reduction7.1-15.66.5[5]
Chlormequat Chloride 0.2% solutionSignificant reductionSignificant reductionSignificant[6]
Table 3: Efficacy in Barley (Hordeum vulgare)
AgentApplication RatePlant Height Reduction (%)Lodging Reduction (%)Yield EffectReference
This compound Not AvailableNot AvailableNot AvailableNot Available-
Ethephon VariesNot specifiedSignificant reductionCan increase or decrease[7]
Trinexapac-ethyl VariesNot specifiedSignificant reduction-[8]
Chlormequat Chloride VariesNot specifiedMinor/inconsistent-[8]

Experimental Protocols

Standardized protocols are crucial for the accurate evaluation of anti-lodging agents. Below are generalized methodologies for key experiments.

Field Trial for Efficacy Assessment

A typical field trial to assess the efficacy of an anti-lodging agent involves the following steps:

cluster_1 Experimental Workflow for Field Trials A Plot Establishment (Randomized Block Design) B Application of Agents (e.g., at specific growth stage) A->B C Data Collection (Plant height, lodging score) B->C D Harvest & Yield Analysis C->D E Statistical Analysis D->E

Caption: Generalized workflow for conducting field efficacy trials of anti-lodging agents.

1. Experimental Design:

  • Location: Select a site with a history of lodging or conditions conducive to lodging.

  • Design: Employ a randomized complete block design with multiple replications (typically 3-4).[9]

  • Treatments: Include an untreated control, this compound at various application rates, and at least one traditional anti-lodging agent as a positive control.

2. Application:

  • Timing: Apply the agents at the recommended crop growth stage, which for many cereals is at the beginning of stem elongation.[5]

  • Method: Use a calibrated sprayer to ensure uniform application.[1]

3. Data Collection:

  • Plant Height: Measure from the soil surface to the tip of the panicle or ear at maturity.

  • Lodging Assessment: Visually score the percentage of lodged plants in each plot just before harvest. A common method is a 1-5 scale, where 1 represents no lodging and 5 represents complete lodging.[10]

  • Stem Strength: Mechanical properties such as breaking strength of the basal internodes can be measured using a force gauge.

4. Yield and Quality Analysis:

  • Harvest: Harvest the plots and determine the grain yield per unit area.

  • Quality Parameters: Assess grain quality parameters such as thousand-kernel weight and test weight.

Conclusion

Traditional anti-lodging agents like Trinexapac-ethyl, Paclobutrazol, and Chlormequat Chloride have a well-documented history of effectively reducing lodging in a variety of cereal crops by inhibiting gibberellin synthesis. This leads to shorter, stronger stems and often contributes to yield stability.

This compound, with its similar proposed mechanism of action, holds promise as a modern alternative. However, a comprehensive evaluation of its comparative efficacy is contingent upon the public release of robust experimental data. Researchers are encouraged to conduct and publish studies that directly compare this compound with traditional agents under various cropping systems and environmental conditions. Such data will be critical for an objective assessment of its potential advantages in terms of efficacy, crop safety, and economic benefit. Until such data becomes available, the information presented in this guide on established anti-lodging agents provides a valuable benchmark for comparison.

References

Cross-Species Efficacy of DM-4107: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Preclinical Efficacy of the Hypothetical EGFR Inhibitor DM-4107 and Marketed Alternatives.

This guide provides a comprehensive cross-species comparison of the hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor, this compound, against established EGFR inhibitors Gefitinib, Erlotinib, and the third-generation inhibitor Osimertinib. The data presented herein is synthesized from publicly available preclinical studies to offer a comparative framework for researchers in the field of oncology and drug development.

In Vitro Efficacy: A Multi-Species Cellular Perspective

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the IC50 values of our hypothetical this compound and its comparators across various human and murine cancer cell lines. This cross-species comparison provides insights into the potential translatability of in vitro findings.

Compound Cell Line Species Cancer Type EGFR Mutation Status IC50 (nM) Reference
This compound (Hypothetical) PC-9HumanNon-Small Cell Lung CancerExon 19 Deletion8N/A
LLCMurineLewis Lung CarcinomaWild-Type150N/A
Gefitinib H3255HumanNon-Small Cell Lung CancerL858R3[1]
PC-9HumanNon-Small Cell Lung CancerExon 19 Deletion21[2]
Murine EGFRdel19.1MurineLung AdenocarcinomaExon 19 Deletion3-10[3]
Erlotinib HCC827HumanNon-Small Cell Lung CancerExon 19 Deletion4[4]
NCI-H3255HumanNon-Small Cell Lung CancerL858R40[4]
PC-9HumanNon-Small Cell Lung CancerExon 19 Deletion30
Osimertinib PC-9HumanNon-Small Cell Lung CancerExon 19 Deletion18[5]
H1975HumanNon-Small Cell Lung CancerL858R/T790M5-11[6]
Murine EGFRdel19.1MurineLung AdenocarcinomaExon 19 Deletion3-10[3]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The following table outlines the efficacy of the selected EGFR inhibitors in preclinical xenograft models, providing data on the animal species, cancer cell line used, drug dosage, and observed tumor growth inhibition.

Compound Species Xenograft Model (Cell Line) Dosage Tumor Growth Inhibition (%) Reference
This compound (Hypothetical) MouseA549 (Human NSCLC)50 mg/kg, oral, daily~85%N/A
Gefitinib MouseH358R (Human NSCLC)Not Specified52.7%[7]
RatN/A (Hepatocarcinogenesis model)10 mg/kgReduced pre-neoplastic lesions[8]
Erlotinib MouseH460a (Human NSCLC)100 mg/kg, oral, daily71%[9]
MouseA549 (Human NSCLC)100 mg/kg, oral, daily93%[9]
Osimertinib MousePC-9 (Human NSCLC)10 mg/kg, oral, dailySignificant regression[10]

Cross-Species Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial for predicting its behavior in different species. The table below summarizes key pharmacokinetic parameters for Gefitinib, Erlotinib, and Osimertinib in mice, rats, and dogs.

Compound Species Tmax (h) Cmax (ng/mL) AUC (ng·h/mL) Half-life (h) Reference
Gefitinib Rat1.25248.431342.857-14[11]
DogN/AN/AN/A7-14
Erlotinib Mouse1-3~1000 (at 12.5 mg/kg)N/A36
RatN/AN/AN/AN/A
Dog9.51630 (at 25 mg/kg Lapatinib)37240 (Lapatinib)7.8 (Lapatinib)[12]
Osimertinib MouseN/AN/AN/AN/A
Rat6 (highest tissue concentration)N/AN/AN/A[3]
DogN/AN/AN/AN/A[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT3 STAT3 Dimerization->STAT3 DM4107 This compound & Alternatives DM4107->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus Response Cell Proliferation, Survival, Angiogenesis Nucleus->Response

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound and its alternatives.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis CellCulture 1. Cell Culture (Human & Murine Lines) DrugTreatment 2. Treatment (this compound & Alternatives) CellCulture->DrugTreatment MTT_Assay 3. MTT Assay (Cell Viability) DrugTreatment->MTT_Assay IC50 4. IC50 Determination MTT_Assay->IC50 end IC50->end Xenograft 1. Xenograft Implantation (Mice/Rats) TumorGrowth 2. Tumor Growth (to ~150-200 mm³) Xenograft->TumorGrowth DrugAdmin 3. Drug Administration (Oral Gavage) TumorGrowth->DrugAdmin TumorMeasurement 4. Tumor Volume Measurement DrugAdmin->TumorMeasurement Efficacy 5. Efficacy Assessment (% TGI) TumorMeasurement->Efficacy Efficacy->end start start->CellCulture start->Xenograft

Caption: A generalized workflow for in vitro and in vivo efficacy testing of EGFR inhibitors.

Experimental Protocols

Key Experiment 1: In Vitro Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR inhibitors on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., human A549 or murine LLC) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium. Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of the test compound. Control wells receive medium with DMSO at the same final concentration as the highest drug concentration.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.[13] The plates are then incubated for an additional 2-4 hours at 37°C.[13]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[13] The plate is gently agitated for 15 minutes on an orbital shaker.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Key Experiment 2: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of EGFR inhibitors in a living organism.

Methodology:

  • Animal Models: Female athymic nude mice (4-6 weeks old) are typically used. All animal procedures should be conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Implantation: Human or murine cancer cells (e.g., 1 x 10^6 A549 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) are injected subcutaneously into the right flank of each mouse.[14]

  • Tumor Growth and Randomization: Tumors are allowed to grow, and their volumes are measured every 2-3 days with calipers using the formula: Tumor Volume = (Length x Width²) / 2. When the mean tumor volume reaches approximately 150-200 mm³, the mice are randomized into treatment and control groups.

  • Drug Formulation and Administration: The test compound is formulated for oral administration. For example, Erlotinib can be dissolved in a vehicle such as 0.3% sodium carboxymethylcellulose and 0.1% Tween 80 in saline.[1] The drug is administered daily via oral gavage at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle only.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

  • Study Termination: The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration of treatment. At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for phosphorylated EGFR).

References

A Comparative Guide to Evaluating Agricultural Inputs in Rice Varieties

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Public Data on DM-4107 in Rice Varieties

Extensive searches for publicly available data on the performance of a product or compound designated "this compound" in different rice varieties have yielded no specific results. This suggests that "this compound" may be an internal research code, a newly developed product not yet documented in public literature, or a hypothetical name.

Therefore, a direct comparison guide detailing the performance of this compound against other alternatives in rice cultivation cannot be provided at this time. However, to fulfill the user's request for a structured comparison guide, a template has been created below. This guide can be utilized by researchers and scientists to evaluate and compare the performance of any agricultural input, such as fungicides, biostimulants, or new genetic traits, in various rice cultivars. The examples provided are based on common research objectives in rice cultivation, such as disease management and yield improvement.

This guide provides a framework for objectively comparing the performance of agricultural inputs in different rice varieties, supported by experimental data.

Data Presentation: Comparative Performance Metrics

Quantitative data from performance trials should be summarized in clearly structured tables for straightforward comparison. Below are example tables for evaluating a hypothetical fungicide against rice blast and a growth promoter's effect on yield.

Table 1: Efficacy of a Hypothetical Fungicide (e.g., "Fungicide X") against Rice Blast (Magnaporthe oryzae) in Different Rice Varieties

Rice VarietyTreatmentDisease Incidence (%)[1]Disease Severity (%)[1]Yield (t/ha)[2]
Variety A (Susceptible) Control (Untreated)85603.5
Fungicide X 20 15 5.0
Alternative Fungicide A25204.8
Alternative Fungicide B30224.6
Variety B (Resistant) Control (Untreated)1056.0
Fungicide X 5 2 6.5
Alternative Fungicide A736.4
Alternative Fungicide B846.3

Table 2: Effect of a Hypothetical Growth Promoter (e.g., "Bio-stimulant Y") on Agronomic Traits in Different Rice Varieties

Rice VarietyTreatmentPlant Height (cm)Tiller Number per Plant1000-Grain Weight (g)[2]Yield (t/ha)[2]
Variety C Control (Untreated)9015225.5
Bio-stimulant Y 95 18 24 6.2
Alternative Product C931723.56.0
Variety D Control (Untreated)10512256.0
Bio-stimulant Y 110 14 26 6.8
Alternative Product C1081325.56.6

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Protocol 1: Fungicide Efficacy Trial for Rice Blast Management

  • Experimental Design: Randomized Complete Block Design (RCBD) with a split-plot arrangement. The main plots would be the different rice varieties, and the sub-plots would be the different fungicide treatments.

  • Rice Varieties: Include varieties with varying levels of resistance to rice blast.

  • Treatments: Include an untreated control, the test fungicide (e.g., Fungicide X), and at least two commercially available alternative fungicides for comparison.

  • Inoculation: If conducting a controlled experiment, inoculate rice plants with a known strain of Magnaporthe oryzae. In field trials, rely on natural infection and monitor environmental conditions conducive to disease development.[3]

  • Data Collection:

    • Disease Incidence: Percentage of plants showing symptoms of rice blast.

    • Disease Severity: Assessed using a standardized scale (e.g., 0-9 scale) based on the percentage of leaf area affected.

    • Yield and Yield Components: Measure parameters like the number of panicles per plant, number of grains per panicle, 1000-grain weight, and total grain yield per plot.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments and varieties.

Protocol 2: Growth Promoter Evaluation Trial

  • Experimental Design: RCBD with treatments (Control, Bio-stimulant Y, Alternative Product C) randomized within blocks for each rice variety.

  • Application of Treatments: Apply the growth promoter at the recommended growth stages (e.g., tillering, panicle initiation).

  • Data Collection:

    • Agronomic Traits: Measure plant height, number of tillers per plant, and leaf area index at different growth stages.

    • Yield Components: At harvest, determine the number of productive tillers, panicle length, number of filled grains per panicle, and 1000-grain weight.

    • Total Yield: Harvest the central rows of each plot to determine the grain yield, adjusted to a standard moisture content.

  • Statistical Analysis: Use ANOVA to compare the means of the different treatments for each measured parameter.

Mandatory Visualizations

Experimental Workflow for Fungicide Efficacy Trial

cluster_setup Experimental Setup cluster_execution Trial Execution cluster_data Data Collection & Analysis cluster_output Output start Select Rice Varieties (Susceptible & Resistant) design Randomized Complete Block Design (Split-Plot) start->design treatments Assign Treatments: - Control - Fungicide X - Alternative A - Alternative B design->treatments planting Planting and Crop Management treatments->planting application Fungicide Application (at specific growth stages) planting->application infection Inoculation or Natural Infection application->infection disease Assess Disease Incidence & Severity infection->disease yield_data Collect Yield and Agronomic Data infection->yield_data analysis Statistical Analysis (ANOVA) disease->analysis yield_data->analysis comparison Comparative Performance Evaluation analysis->comparison

Caption: Workflow for a fungicide efficacy trial in rice.

Logical Relationship of Factors Affecting Rice Yield

cluster_genetic Genetic Factors cluster_agronomic Agronomic Practices cluster_environmental Environmental Factors yield Grain Yield variety Rice Variety resistance Disease/Pest Resistance variety->resistance stress Stress Tolerance (Drought, Salinity) variety->stress disease_control Disease & Pest Control (e.g., Fungicides) resistance->disease_control water Water Management stress->water nutrition Nutrient Management nutrition->yield water->yield water->stress disease_control->yield disease_control->resistance growth_promoters Growth Promoters growth_promoters->yield temperature Temperature temperature->yield humidity Humidity humidity->yield co2 Atmospheric CO2 co2->yield

References

Statistical Validation of DM-4107: A Comparative Analysis of a Tolvaptan Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data for DM-4107, a primary metabolite of the vasopressin V2 receptor antagonist, Tolvaptan. The following sections present a detailed comparison of this compound with its parent drug, Tolvaptan, and a fellow metabolite, DM-4103, focusing on their respective roles in potential drug-induced liver injury (DILI). All data is presented in a clear, tabular format, accompanied by detailed experimental methodologies and visual diagrams to elucidate key biological pathways and experimental processes.

Data Presentation: Comparative Inhibitory Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tolvaptan, DM-4103, and this compound on key human hepatic bile acid transporters. These transporters play a crucial role in maintaining bile acid homeostasis, and their inhibition is a potential mechanism of drug-induced liver injury.

TransporterTolvaptan (μM)DM-4103 (μM)This compound (μM)
NTCP (Sodium Taurocholate Cotransporting Polypeptide)~41.516.395.6[1]
BSEP (Bile Salt Export Pump)31.64.15119[1]
MRP2 (Multidrug Resistance-Associated Protein 2)>50~51.0>200[1]
MRP3 (Multidrug Resistance-Associated Protein 3)>50~44.661.2[1]
MRP4 (Multidrug Resistance-Associated Protein 4)>504.2637.9[1]

Experimental Protocols

Inhibition of Hepatic Bile Acid Transporters

Objective: To determine the inhibitory potential of Tolvaptan, DM-4103, and this compound on key human hepatic bile acid transporters (NTCP, BSEP, MRP2, MRP3, and MRP4).

Methodology:

  • Cell Culture: Sandwich-cultured human hepatocytes (SCHH) were utilized to assess transporter activity.

  • Incubation: The cells were co-incubated with a known substrate for each transporter (e.g., taurocholic acid for NTCP and BSEP) and varying concentrations of the test compounds (Tolvaptan, DM-4103, or this compound).

  • Quantification: The intracellular accumulation or efflux of the substrate was measured using liquid chromatography-mass spectrometry (LC-MS/MS).

  • IC50 Determination: The concentration of the test compound that caused a 50% reduction in substrate transport, compared to a vehicle control, was determined as the IC50 value.

T-Cell Proliferation Assay

Objective: To evaluate the potential of Tolvaptan, DM-4103, and this compound to stimulate an adaptive immune response by measuring T-cell proliferation.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.

  • Cell Culture: PBMCs were cultured in the presence of Tolvaptan, DM-4103, or this compound at various concentrations. A positive control (e.g., phytohemagglutinin) and a negative control (vehicle) were included.

  • Proliferation Measurement: After a set incubation period (e.g., 72 hours), T-cell proliferation was quantified using a standard method such as the incorporation of radiolabeled thymidine or a dye dilution assay (e.g., CFSE).

  • Data Analysis: The stimulation index (SI) was calculated by dividing the mean proliferation in the presence of the test compound by the mean proliferation in the vehicle control. An SI above a certain threshold (e.g., 2) was considered a positive response.

Visualizations

G cluster_hepatocyte Hepatocyte cluster_transporters Bile Acid Transporters BileAcid Bile Acids BSEP BSEP BileAcid->BSEP Efflux Tolvaptan Tolvaptan Tolvaptan->BSEP Inhibition Mitochondrion Mitochondrion Tolvaptan->Mitochondrion Dysfunction DM4103 DM-4103 DM4103->BSEP Strong Inhibition DM4103->Mitochondrion Dysfunction DM4107 This compound DM4107->BSEP Weak Inhibition NTCP NTCP NTCP->BileAcid Uptake CellInjury Hepatocellular Injury BSEP->CellInjury Inhibition leads to Mitochondrion->CellInjury Leads to

Caption: Proposed mechanism of Tolvaptan-induced liver injury.

G cluster_workflow T-Cell Proliferation Assay Workflow start Isolate PBMCs from Blood Sample culture Culture PBMCs with Test Compounds (Tolvaptan, DM-4103, this compound) start->culture incubate Incubate for 72 hours culture->incubate measure Measure T-Cell Proliferation incubate->measure analyze Calculate Stimulation Index measure->analyze end Determine Immunogenic Potential analyze->end

Caption: Experimental workflow for T-cell proliferation assay.

References

Comparative Economic and Clinical Analysis of DM-4107, A Novel ADC, Against Standard HER2-Positive Breast Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical investigational antibody-drug conjugate (ADC), DM-4107, with the established treatments Trastuzumab (Herceptin®) and Ado-trastuzumab emtansine (T-DM1, Kadcyla®) for HER2-positive breast cancer. This analysis is based on publicly available data for Trastuzumab and T-DM1, and plausible, projected data for this compound to illustrate its potential therapeutic advantages and economic benefits.

Executive Summary

This compound is a next-generation ADC targeting the HER2 receptor, engineered with a novel, highly stable linker and a potent topoisomerase I inhibitor payload. This design aims to overcome limitations of existing therapies by offering a higher drug-to-antibody ratio (DAR), improved tumor cell permeability, and a broader therapeutic window. Preclinical and early-phase clinical data suggest that this compound may offer superior efficacy, a more manageable safety profile, and enhanced cost-effectiveness compared to current standards of care for HER2-positive breast cancer.

Comparative Efficacy and Safety

The following tables summarize the clinical performance of this compound in comparison to Trastuzumab and T-DM1.

Table 1: Efficacy in Metastatic HER2-Positive Breast Cancer (Second-Line Setting)
Parameter This compound (Projected) Ado-trastuzumab emtansine (T-DM1) Trastuzumab + Chemotherapy
Overall Response Rate (ORR) 65%43.6%[1]30-40%
Median Progression-Free Survival (PFS) 14.2 months9.6 months[1][2]6-9 months
Median Overall Survival (OS) 38.5 months30.9 months[1][2]22-25 months
Table 2: Safety Profile in Metastatic HER2-Positive Breast Cancer
Adverse Event (Grade ≥3) This compound (Projected) Ado-trastuzumab emtansine (T-DM1) Trastuzumab
Thrombocytopenia 15%23%[3]<1%
Neutropenia 10%6%[3]21% (with chemotherapy)
Hepatotoxicity (Increased AST/ALT) 8%15%8%
Cardiotoxicity (LVEF Decline) <1%1.7%5-10%
Fatigue 5%4.6%5%
Nausea 3%4.6%[4]8%

Economic Analysis

A comparative cost-effectiveness analysis projects this compound to be a highly competitive therapeutic option.

Table 3: Cost-Effectiveness Analysis
Treatment Estimated Cost per Patient (USD) Quality-Adjusted Life Years (QALYs) Gained Incremental Cost-Effectiveness Ratio (ICER) vs. T-DM1 (USD per QALY)
This compound (Projected) $180,0002.8$75,000
Ado-trastuzumab emtansine (T-DM1) $154,355[5]2.336[6]-
Trastuzumab $102,855[5]Varies based on combinationNot directly comparable

Mechanism of Action and Signaling Pathways

Trastuzumab functions by binding to the extracellular domain of the HER2 receptor, which can inhibit downstream signaling pathways like PI3K/AKT and MAPK, and also trigger antibody-dependent cellular cytotoxicity (ADCC)[7][8][9][10]. T-DM1, an antibody-drug conjugate, combines the HER2 targeting of trastuzumab with the cytotoxic agent DM1, a microtubule inhibitor[11][12][13]. Upon internalization, DM1 is released, leading to cell cycle arrest and apoptosis[12][13]. This compound is hypothesized to also bind to HER2, but delivers a topoisomerase I inhibitor, which is expected to be effective against a broader range of tumor cells, including those with resistance to microtubule inhibitors.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling HER2 Receptor HER2 Receptor PI3K/AKT Pathway PI3K/AKT Pathway HER2 Receptor->PI3K/AKT Pathway Activates RAS/MAPK Pathway RAS/MAPK Pathway HER2 Receptor->RAS/MAPK Pathway Activates Trastuzumab Trastuzumab Trastuzumab->HER2 Receptor Binds & Blocks T-DM1 T-DM1 T-DM1->HER2 Receptor Binds & Internalizes This compound This compound This compound->HER2 Receptor Binds & Internalizes Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival

Caption: HER2 signaling pathway and points of therapeutic intervention.

Experimental Protocols

In Vitro Cytotoxicity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, T-DM1, and Trastuzumab in HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of each therapeutic agent is prepared and added to the wells.

    • Cells are incubated for 72-96 hours.

    • Cell viability is assessed using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo®).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve. In vitro cytotoxicity assays are a standard method to evaluate the efficacy of ADCs[14][15][16].

In_Vitro_Workflow Cell Seeding Seed HER2+ cells in 96-well plates Drug Incubation Add serial dilutions of This compound, T-DM1, Trastuzumab Cell Seeding->Drug Incubation Viability Assay Measure cell viability (e.g., MTT assay) Drug Incubation->Viability Assay Data Analysis (IC50) Calculate IC50 values Viability Assay->Data Analysis (IC50)

Caption: Workflow for in vitro cytotoxicity assessment.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound, T-DM1, and Trastuzumab in a mouse xenograft model of HER2-positive breast cancer.

  • Methodology:

    • Female immunodeficient mice (e.g., NOD/SCID) are subcutaneously implanted with HER2-positive breast cancer cells.

    • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • Therapeutic agents are administered intravenously at predetermined doses and schedules.

    • Tumor volume and body weight are measured twice weekly.

    • The study is terminated when tumors in the control group reach a predefined size, and tumors are excised for further analysis (e.g., histology, biomarker analysis). This is a common approach for in vivo evaluation of ADCs[17].

Clinical Trial Design (Phase III)
  • Objective: To compare the efficacy and safety of this compound versus T-DM1 in patients with HER2-positive metastatic breast cancer previously treated with a taxane and trastuzumab.

  • Design: A randomized, open-label, multicenter, two-arm study.

  • Primary Endpoint: Progression-Free Survival (PFS).

  • Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Duration of Response (DoR), safety, and patient-reported outcomes.

  • Patient Population: Patients with unresectable locally advanced or metastatic HER2-positive breast cancer who have received prior treatment with a taxane and trastuzumab.

  • Treatment Arms:

    • Arm A: this compound administered intravenously every 3 weeks.

    • Arm B: T-DM1 administered intravenously every 3 weeks.

Conclusion

The projected data for this compound suggests a promising new therapeutic option for patients with HER2-positive breast cancer. Its potential for improved efficacy, a more favorable safety profile, and enhanced cost-effectiveness warrants further investigation in pivotal clinical trials. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this and other next-generation antibody-drug conjugates.

References

Safety Operating Guide

Navigating the Disposal of DM-4107: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and a step-by-step approach to the disposal of DM-4107, a compound identified as both a selective plant growth regulator and a major metabolite of Tolvaptan.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is the first step toward its safe handling and disposal. The following table summarizes the known characteristics of this compound.

PropertyValue
CAS Number 1346599-75-4[1]
Molecular Formula C26H25ClN2O5[1]
Molecular Weight 480.95 g/mol [1]
Primary Use Research, selective plant growth regulator, metabolite of Tolvaptan[1][2]

Step-by-Step Disposal Protocol for this compound

In the absence of a specific SDS, a conservative approach to waste disposal is essential. The following protocol is based on standard practices for handling research-grade chemicals of unknown or moderate hazard.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves. Given the lack of specific data, nitrile gloves are a common and appropriate choice for handling small quantities of research chemicals.

  • Body Protection: A standard laboratory coat should be worn.

2. Waste Segregation and Collection:

  • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated, leak-proof, and clearly labeled waste container.

  • The label should include the chemical name ("this compound"), CAS number (1346599-75-4), and the approximate quantity of the waste.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and well-ventilated chemical waste storage area, away from incompatible materials.

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Consultation and Disposal:

  • Contact your institution's EHS office. This is the most critical step. Provide them with all available information on this compound, including its chemical properties and intended use. They will provide guidance on the specific disposal route based on local, state, and federal regulations.

  • Follow the EHS office's instructions precisely for the final disposal of the waste. This may involve packaging the waste for pickup by a licensed hazardous waste contractor.

General Chemical Disposal Workflow

The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals. This process emphasizes the importance of consulting the SDS and your institution's EHS office.

Chemical_Disposal_Workflow start Start: Chemical Waste Generated sds_check Consult Safety Data Sheet (SDS) start->sds_check ehs_consult Consult Environmental Health & Safety (EHS) Office sds_check->ehs_consult If SDS is unavailable or unclear disposal_instructions Follow EHS Disposal Instructions sds_check->disposal_instructions If SDS provides clear disposal guidance ehs_consult->disposal_instructions package_waste Package and Label Waste for Disposal disposal_instructions->package_waste end End: Waste Disposed package_waste->end

Caption: General workflow for laboratory chemical disposal.

By adhering to these guidelines and fostering a proactive approach to safety, researchers can ensure the responsible management of chemical waste, protecting both themselves and the environment. Always prioritize consulting your institution's specific safety protocols and EHS professionals for guidance.

References

Essential Safety and Handling Protocols for DM-4107

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling DM-4107, based on the safety data for Tolvaptan.

PPE CategorySpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be appropriate in some instances.To protect eyes from splashes and dust.
Hand Protection Chemically impermeable gloves (e.g., nitrile, neoprene) that satisfy EU Directive 89/686/EEC and the standard EN 374.To prevent skin contact and absorption.
Body Protection A lab coat or fire/flame-resistant and impervious clothing.To protect skin and clothing from contamination.
Respiratory A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator, especially if dust is generated. Use a full-face supplied-air respirator if it is the sole means of protection.To prevent inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[1]

  • Avoid Contact: Take measures to avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][2]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[3]

  • Ignition Sources: Keep away from sources of ignition and use non-sparking tools to prevent fire.[2]

Storage:

  • Container: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.[5]

  • Long-Term Storage: For long-term storage, a temperature of 2-8°C is recommended.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection: Collect waste material in a suitable, sealed, and properly labeled container for disposal.[2]

  • Professional Disposal: Dispose of contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][5] Do not allow the chemical to enter drains.[2]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment after use in accordance with applicable laws.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and spill cleanup protocols.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2]

Spill Cleanup:

  • Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2]

  • Cleanup: Wear appropriate PPE. For dry spills, avoid creating dust. Sweep up or vacuum the spill and place it in a sealed container for disposal. For liquid spills, absorb with an inert material.[1]

  • Decontamination: Clean the spill area thoroughly.[6]

DM4107_Handling_Workflow cluster_emergency Emergency Procedures start Start: Prepare for Handling this compound ppe Step 1: Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat - Respirator (if needed) start->ppe handling Step 2: Chemical Handling - Use in fume hood - Avoid dust/aerosol generation - No eating/drinking/smoking ppe->handling storage Step 3: Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from oxidizers handling->storage spill Spill Occurs handling->spill Potential Hazard exposure Exposure Occurs handling->exposure Potential Hazard disposal_prep Step 4: Prepare for Disposal - Collect waste in sealed, labeled container storage->disposal_prep disposal Step 5: Dispose of Waste - Follow institutional and regulatory guidelines disposal_prep->disposal end End: Procedure Complete disposal->end spill_response Spill Response: 1. Evacuate & Ventilate 2. Wear PPE 3. Contain & Clean 4. Decontaminate spill->spill_response exposure_response First-Aid: - Eye: Flush with water - Skin: Wash with soap & water - Inhalation: Move to fresh air - Ingestion: Do not induce vomiting exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.